molecular formula C25H23N3O5 B1337304 Fmoc-Aph(Cbm)-OH CAS No. 324017-23-4

Fmoc-Aph(Cbm)-OH

Cat. No.: B1337304
CAS No.: 324017-23-4
M. Wt: 445.5 g/mol
InChI Key: HFPDOFBZCSQAEJ-QFIPXVFZSA-N
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Description

Fmoc-Aph(Cbm)-OH is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDOFBZCSQAEJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139856
Record name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID001139856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324017-23-4
Record name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324017-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Aph(Cbm)-OH: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Aph(Cbm)-OH, or Nα-(9-fluorenylmethyloxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of complex peptide-based therapeutics. This guide provides an in-depth overview of its properties, synthesis applications, and role in drug discovery, tailored for professionals in the field.

Core Concepts

This compound is a protected form of the non-proteinogenic amino acid 4-(carbamoylamino)-L-phenylalanine. The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern SPPS. This protecting group strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support under mild conditions, preserving the integrity of acid-labile side-chain protecting groups.[1]

The carbamoyl (Cbm) moiety on the phenyl side chain enhances the functionality of the amino acid, making it a key building block in the synthesis of peptide drugs, particularly in the fields of oncology and endocrinology.[2] Its incorporation into peptide sequences can influence receptor binding affinity and specificity, leading to the development of potent and selective therapeutics.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.

PropertyValue
IUPAC Name (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-(carbamoylamino)phenyl]propanoic acid
Synonyms 4-(Aminocarbonyl)amino-N-Fmoc-L-phenylalanine, Fmoc-L-Aph(Cbm)-OH
CAS Number 324017-23-4
Molecular Formula C₂₅H₂₃N₃O₅
Molecular Weight 445.47 g/mol
Appearance Off-white powder
Melting Point 180 °C (decomposes)[3]
Optical Rotation [α]²⁰/D = -7 ± 3° (c=1 in DMF)
Purity ≥99.5% (Chiral HPLC)

Solubility Profile

The solubility of this compound in various organic solvents is a critical factor for its successful application in SPPS. While specific quantitative data is limited, it is known to be soluble in common SPPS solvents.

SolventAbbreviationSolubility
N,N-DimethylformamideDMFSoluble
N-Methyl-2-pyrrolidoneNMPGenerally Soluble[4]
DichloromethaneDCMGenerally Soluble[4]
Dimethyl sulfoxideDMSOSoluble

Experimental Protocols

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following sections provide a general protocol for its incorporation into a peptide chain and a specific example of its use in the synthesis of a somatostatin receptor 2 (SSTR2) antagonist.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized workflow for the incorporation of this compound into a peptide sequence on a solid support.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagents in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Synthesis Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Step Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent, typically DMF, for 30-60 minutes.

2. Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process: an initial short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with fresh deprotection solution.

3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

4. Amino Acid Coupling: this compound is activated using a coupling reagent and coupled to the free amine on the resin-bound peptide chain. Common coupling reagents include:

  • Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.
  • Uronium/Aminium Salts: HBTU, HATU, or TBTU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

5. Washing: The resin is washed with DMF to remove excess reagents and by-products.

6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to prevent side reactions.

8. Peptide Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Somatostatin Receptor 2 (SSTR2) Antagonist

Fmoc-D-Aph(Cbm)-OH is a key component in the synthesis of potent SSTR2 antagonists, such as JR11 and its analogs, which are investigated for radionuclide therapy of neuroendocrine tumors. The following is a representative protocol for the synthesis of a DOTA-conjugated SSTR2 antagonist.

Resin: Rink amide MBHA resin Amino Acids: Fmoc-D-Tyr(tBu)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(ivDde)-OH, Fmoc-D-Aph(Cbm)-OH, Fmoc-Aph(Hor)-OH, Fmoc-D-Cys(Acm)-OH, Fmoc-Phe(4-Cl)-OH, Fmoc-L-Lys(Boc)-OH, DOTA-tris(tBu)-ester. Coupling Reagents: PyBOP/DIPEA in DMF. Fmoc Deprotection: 20% piperidine in DMF.

Procedure:

  • Loading of the first amino acid: Fmoc-D-Tyr(tBu)-OH is coupled to the Rink amide MBHA resin.

  • Peptide chain elongation: The peptide chain is assembled on the solid support by sequential coupling of the Fmoc-protected amino acids according to the desired sequence. Double coupling and deprotection steps are performed if necessary to ensure complete reactions.

  • Orthogonal deprotection: The ivDde protecting group on the lysine side chain is selectively removed using a solution of hydrazine in DMF.

  • Chelator conjugation: DOTA-tris(tBu)-ester is coupled to the deprotected lysine side chain.

  • Cleavage and global deprotection: The peptide is cleaved from the resin and all side-chain protecting groups (except Acm) are removed using a TFA cleavage cocktail.

  • Disulfide bridge formation: The linear peptide is cyclized by forming a disulfide bridge between the two cysteine residues.

  • Purification: The final peptide is purified by RP-HPLC.

Applications in Drug Development

This compound is instrumental in the development of peptide-based drugs that target G-protein coupled receptors (GPCRs), such as the gonadotropin-releasing hormone (GnRH) receptor and the somatostatin receptor 2 (SSTR2).

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Peptides containing Aph(Cbm) are used to synthesize GnRH antagonists. These antagonists are employed in the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and uterine fibroids. By blocking the GnRH receptor, these drugs suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the levels of sex hormones.

GnRH Receptor Signaling Pathway

The GnRH receptor is a Gq/11-coupled GPCR. Its activation by GnRH initiates a signaling cascade that leads to the synthesis and release of gonadotropins.

GnRH_Signaling cluster_cell Pituitary Gonadotrope GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR binds Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates MAPK MAPK Pathway PKC->MAPK activates Transcription Gonadotropin Gene Transcription MAPK->Transcription Secretion Gonadotropin (LH/FSH) Secretion Transcription->Secretion Antagonist GnRH Antagonist (contains Aph(Cbm)) Antagonist->GnRHR blocks

Simplified GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.
Somatostatin Receptor 2 (SSTR2) Antagonists

This compound is a critical building block for the synthesis of SSTR2 antagonists. These antagonists, when radiolabeled, are used for the diagnosis and treatment of neuroendocrine tumors (NETs), which often overexpress SSTR2. The antagonist properties can lead to better tumor targeting and retention compared to agonists.

SSTR2 Signaling Pathway

SSTR2 is a Gi-coupled GPCR. Its activation by somatostatin or its agonists leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, resulting in anti-proliferative and pro-apoptotic effects in some tumors.

SSTR2_Signaling cluster_cell Neuroendocrine Tumor Cell SST Somatostatin SSTR2 SSTR2 (GPCR) SST->SSTR2 binds Gi Gi SSTR2->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Proliferation Cell Proliferation PKA->Proliferation inhibits Apoptosis Apoptosis PKA->Apoptosis promotes Antagonist SSTR2 Antagonist (contains Aph(Cbm)) Antagonist->SSTR2 blocks

Simplified SSTR2 signaling pathway and the action of an SSTR2 antagonist.

Experimental Workflow for Biological Activity Assessment

The biological activity of peptides synthesized using this compound, such as GnRH antagonists, is typically assessed through in vitro assays. A common method is the inositol phosphate (IP) accumulation assay, which measures the second messenger produced upon Gq-coupled receptor activation.

Biological_Assay_Workflow Cell_Culture Cell Culture (e.g., cells expressing GnRH receptor) Plating Cell Plating (e.g., 96-well plate) Cell_Culture->Plating Preincubation Pre-incubation with Antagonist (peptide containing Aph(Cbm)) Plating->Preincubation Stimulation Stimulation with GnRH Agonist Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis IP_Detection Inositol Phosphate (IP) Detection (e.g., HTRF assay) Lysis->IP_Detection Data_Analysis Data Analysis (IC₅₀ determination) IP_Detection->Data_Analysis

Experimental workflow for assessing the biological activity of a GnRH antagonist.

This workflow outlines the key steps in determining the inhibitory potency (IC₅₀) of a GnRH antagonist. Cells expressing the GnRH receptor are first treated with varying concentrations of the antagonist before being stimulated with a known GnRH agonist. The subsequent accumulation of inositol phosphate is measured, and the data is analyzed to determine the antagonist's efficacy.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry and drug development. Its unique structure facilitates the synthesis of complex and potent peptide therapeutics, particularly GnRH and SSTR2 antagonists. A comprehensive understanding of its properties, handling in SPPS, and the biological pathways it can modulate is essential for researchers and scientists working to advance peptide-based medicine. This guide provides a foundational resource to support these endeavors.

References

A Technical Guide to Fmoc-Aph(Cbm)-OH: A Key Building Block in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Aph(Cbm)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative that has emerged as a critical component in the field of medicinal chemistry and drug development. Its unique structural features, particularly the carbamoyl group on the phenylalanine side chain, impart valuable properties for its application in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the synthesis of peptide-based therapeutics, including somatostatin receptor 2 (SSTR2) and gonadotropin-releasing hormone (GnRH) antagonists. Detailed experimental protocols and a summary of its quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a derivative of the amino acid phenylalanine. The core structure consists of an L-phenylalanine residue where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and a carbamoyl (-NH-CO-NH2) group is attached to the para position of the phenyl ring.

Chemical Structure:

The Fmoc protecting group is base-labile, allowing for its removal under mild conditions during SPPS, which is crucial for the stepwise assembly of peptide chains. The carbamoyl group on the aromatic side chain enhances the molecule's properties, contributing to its utility in drug design.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C25H23N3O5[2]
Molecular Weight 445.47 g/mol [2]
Appearance Off-white powder[2]
Purity ≥ 99.5% (Chiral HPLC)
Melting Point 198 - 203 °C
Optical Rotation [α]20/D = -7 ± 3° (c=1 in DMF)
CAS Number 324017-23-4

Applications in Drug Development

This compound serves as a vital building block in the synthesis of bioactive peptides, particularly in the development of receptor antagonists.

Somatostatin Receptor 2 (SSTR2) Antagonists

This compound is a key intermediate in the synthesis of SSTR2 antagonists. These antagonists are being investigated for the treatment of neuroendocrine tumors. The incorporation of the Aph(Cbm) residue can influence the binding affinity and selectivity of the peptide for the SSTR2 receptor.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This amino acid derivative is also utilized in the synthesis of GnRH antagonists. These antagonists are employed in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis. The unique structure of this compound can contribute to the potency and pharmacokinetic profile of the resulting GnRH antagonist peptides.

Self-Assembling Peptides for Drug Delivery

The presence of the Fmoc group and the aromatic side chain allows peptides incorporating this compound to exhibit self-assembling properties. These peptides can form nanostructures, such as hydrogels, which have potential applications in controlled drug delivery systems. The self-assembly is driven by non-covalent interactions like π-π stacking and hydrogen bonding.

Experimental Protocols

Synthesis of this compound

A general, multi-step synthesis approach is required for the preparation of this compound. A plausible synthetic route involves the following key transformations:

  • Nitration of L-phenylalanine: Introduction of a nitro group at the para position of the phenyl ring.

  • Reduction of the nitro group: Conversion of the nitro group to an amino group.

  • Carbamoylation: Reaction of the amino group with a suitable carbamoylating agent to introduce the carbamoyl moiety.

  • Fmoc protection: Protection of the alpha-amino group of the modified phenylalanine with Fmoc-OSu or a similar reagent.

Note: A detailed, step-by-step experimental protocol with specific reagents, conditions, and purification methods would need to be developed and optimized based on standard organic synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether (for precipitation)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or another Fmoc-amino acid), a coupling reagent, and a base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways

Peptides synthesized using this compound often target G-protein coupled receptors (GPCRs) such as SSTR2 and GnRH receptors. The binding of these peptide antagonists to their respective receptors blocks the downstream signaling cascades.

SSTR2 Signaling Pathway Blockade

The binding of a somatostatin analog to SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation. An SSTR2 antagonist containing the Aph(Cbm) residue would competitively bind to the receptor, preventing the natural ligand from initiating this signaling cascade.

SSTR2_Signaling_Blockade cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o SSTR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Somatostatin Somatostatin (Agonist) Somatostatin->SSTR2 Antagonist SSTR2 Antagonist (contains Aph(Cbm)) Antagonist->SSTR2 Blocks G_protein->AC Inhibits PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response GnRH_Signaling_Blockade cluster_membrane Cell Membrane GnRHR GnRH Receptor G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves GnRH GnRH (Agonist) GnRH->GnRHR Antagonist GnRH Antagonist (contains Aph(Cbm)) Antagonist->GnRHR Blocks G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gonadotropin_release Gonadotropin (LH & FSH) Release Ca_release->Gonadotropin_release PKC_activation->Gonadotropin_release

References

A Technical Guide to Fmoc-Aph(Cbm)-OH: A Key Building Block in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 324017-23-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-Aph(Cbm)-OH. This specialized amino acid derivative is a critical component in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides, particularly those targeting neuroendocrine tumors and hormonal disorders.

Physicochemical Properties and Specifications

This compound, with the IUPAC name (2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, a cornerstone of Fmoc-based SPPS. The carbamoyl (Cbm) group on the side chain enhances the stability and functionality of the resulting peptide.

PropertyValueReference(s)
CAS Number 324017-23-4[1]
Molecular Formula C₂₅H₂₃N₃O₅[2][3]
Molecular Weight 445.47 g/mol
Appearance Off-white to white crystalline powder
Purity ≥99.5% (Chiral HPLC)
Melting Point 163 - 203 °C (decomposes)
Solubility Soluble in DMF, DMSO, and other organic solvents
Storage Store at 0 - 8 °C

Applications in Drug Development

This compound is a crucial building block in the synthesis of peptide-based therapeutics. Its incorporation into peptide sequences can significantly influence the bioactivity and specificity of the final drug product.

Somatostatin Receptor Subtype 2 (SSTR2) Antagonists

This compound is a key intermediate in the synthesis of SSTR2 antagonists. SSTR2 is overexpressed in many neuroendocrine tumors, making it an important target for radionuclide therapy. A notable example is the peptide antagonist JR11, which incorporates a derivative of Aph(Cbm).

Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound and its derivatives are also utilized in the synthesis of GnRH antagonists. These peptides are employed in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis by blocking the GnRH receptor, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS.

Materials and Reagents
  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water)

  • Diethyl ether

Step-by-Step Procedure
  • Resin Swelling: The solid support resin is swelled in DMF or DCM for 30-60 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a brief initial treatment followed by a longer incubation.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • This compound (or another Fmoc-protected amino acid) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (DIPEA).

    • This activated amino acid solution is then added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: The resin is washed again with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

  • Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA with scavengers like TIS and water.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 SPPS Cycle cluster_1 Final Steps Resin Resin-NH2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide G cluster_0 Cell Membrane cluster_1 Cytoplasm SSTR2 SSTR2 G_protein Gi/o SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates AKT AKT Pathway G_protein->AKT Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cell_Response Cellular Response (Inhibition of Proliferation, Inhibition of Hormone Secretion) PKA->Cell_Response MAPK->Cell_Response AKT->Cell_Response Somatostatin_Analog Somatostatin Analog (e.g., JR11) Somatostatin_Analog->SSTR2 Binds G cluster_0 Cell Membrane cluster_1 Cytoplasm GnRHR GnRH Receptor G_protein Gq/11 GnRHR->G_protein Prevents Activation PLC Phospholipase C G_protein->PLC No Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Gonadotropin_Secretion Gonadotropin Synthesis & Secretion (LH, FSH) Ca2->Gonadotropin_Secretion MAPK MAPK Pathway PKC->MAPK Activates MAPK->Gonadotropin_Secretion GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRHR Blocks

References

The Core Function of Fmoc-Aph(Cbm)-OH: A Chemically Strategic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Fmoc-Aph(Cbm)-OH in Peptide-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a crucial building block in the synthesis of potent peptide-based therapeutics. We will delve into its fundamental role in solid-phase peptide synthesis (SPPS), the mechanism of action of the resulting peptides, particularly as antagonists for the Somatostatin Receptor Subtype 2 (SSTR2) and the Gonadotropin-Releasing Hormone (GnRH) receptor, and the intricate signaling pathways they modulate.

This compound is a protected amino acid derivative designed for precision in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its "mechanism of action" at its core is not biological, but chemical; it is a highly specialized component that enables the controlled, stepwise assembly of complex peptide chains.[2]

The structure consists of an amino-phenylalanine (Aph) core with two critical protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the α-amino group, it is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine) to allow for the next amino acid to be coupled in the sequence.[1]

  • Cbm (carbamoyl) group: This group protects the side chain of the aminophenylalanine. It is stable to the basic conditions used to remove the Fmoc group but can be removed under strong acidic conditions during the final cleavage of the peptide from the resin.[1]

This differential stability of the protecting groups is the cornerstone of its utility in Fmoc-based SPPS, allowing for the precise and efficient synthesis of peptides with specific, desired sequences.

Mechanism of Action of Peptides Incorporating Aph(Cbm)

The true biological mechanism of action is observed in the final peptides synthesized using this compound. This residue is a key component in the development of potent receptor antagonists, particularly for SSTR2 and GnRH receptors.

SSTR2 Antagonists in Neuroendocrine Tumors (NETs)

Peptides incorporating the Aph(Cbm) moiety, such as the well-studied antagonists JR11 and LM3, are highly effective at targeting Somatostatin Receptor Subtype 2 (SSTR2), which is often overexpressed in neuroendocrine tumors (NETs).

Mechanism: These peptides act as competitive antagonists. They bind with high affinity to SSTR2 on the surface of tumor cells, physically blocking the binding of the endogenous ligand, somatostatin. A critical finding is that antagonists may bind to a larger number of receptor sites compared to agonists. This property is particularly advantageous for theranostics, where the goal is to deliver a high payload of a radiolabelled compound to the tumor for imaging (e.g., with 68Ga) or radionuclide therapy (e.g., with 177Lu). Unlike agonists, which induce receptor internalization, antagonists primarily remain on the cell membrane, which has been shown to result in higher tumor uptake and better tumor-to-kidney dose ratios.

GnRH Antagonists in Reproductive Health and Oncology

This compound is also used to synthesize antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. These antagonists are used in assisted reproduction, and to treat hormone-sensitive diseases like prostate cancer, endometriosis, and uterine fibroids.

Mechanism: GnRH antagonists provide fast, direct, and competitive blockade of the GnRH receptors in the anterior pituitary gland. This action immediately and reversibly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). A key clinical advantage over GnRH agonists is the avoidance of an initial "hormonal flare"—a transient surge in LH, FSH, and testosterone—which can be detrimental in conditions like advanced prostate cancer.

Quantitative Data: Binding Affinities and Efficacy

The incorporation of Aph(Cbm) into peptide antagonists leads to high-affinity binding and potent biological effects. The following tables summarize key quantitative data from preclinical and clinical studies.

CompoundTargetAssay TypeValueReference
99mTc-CIM-ANT (contains Aph(Cbm))SSTR2Saturation Binding (Kd)4.2 nM
111In-DOTA-TOC (Agonist)SSTR2Saturation Binding (Kd)34 nM

Table 1: Comparison of Binding Affinities of SSTR2 Ligands.

CompoundModel SystemMetricValueReference
99mTc-CIM-ANT (contains Aph(Cbm))SSTR2(+) AR42J XenograftsTumor Uptake (1h p.i.)>18 %ID/g
177Lu-DOTA-JR11 (contains Aph(Cbm))Patients with metastatic NETsTumor Dose Ratio3.5-fold higher than agonist

Table 2: In Vivo Efficacy Data for SSTR2 Antagonists.

Signaling Pathways Modulated by Aph(Cbm)-Containing Peptides

By blocking their respective receptors, these peptides prevent the initiation of downstream signaling cascades.

SSTR2 Signaling Pathway

SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi). Agonist binding typically leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and activation of phosphotyrosine phosphatases (SHP-1/2), which can inhibit pro-survival pathways like PI3K/AKT and MAPK. SSTR2 antagonists containing Aph(Cbm) prevent this cascade by blocking somatostatin binding, thereby inhibiting the receptor's downstream effects.

SSTR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm SSTR2 SSTR2 G_alpha_i Gαi SSTR2->G_alpha_i Activates SHP1 SHP-1 SSTR2->SHP1 Activates MAPK MAPK SSTR2->MAPK Inhibits CellCycleInhibitors Cell Cycle Inhibitors ↑ (p21, p27) SSTR2->CellCycleInhibitors Apoptosis Apoptosis ↑ SSTR2->Apoptosis AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Produces G_alpha_i->AC Inhibits PI3K PI3K AKT AKT PI3K->AKT SHP1->PI3K Inhibits SST Somatostatin (Agonist) SST->SSTR2 Activates Antagonist SSTR2 Antagonist (e.g., JR11) Antagonist->SSTR2 Blocks Proliferation Cell Proliferation ↓ AKT->Proliferation Promotes CellCycleInhibitors->Proliferation

SSTR2 Antagonist Mechanism of Action.
GnRH Receptor Signaling Pathway

The GnRH receptor is also a GPCR, primarily coupling to Gαq/11. Agonist binding activates Phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol trisphosphate (IP3). This leads to the activation of Protein Kinase C (PKC) and mobilization of intracellular Ca2+, respectively. These events trigger the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the synthesis and secretion of LH and FSH. GnRH antagonists containing Aph(Cbm) prevent the binding of GnRH, thereby halting this entire signaling cascade at its origin.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus GnRHR GnRH Receptor G_alpha_q Gαq GnRHR->G_alpha_q Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_alpha_q->PLC GnRH GnRH (Agonist) GnRH->GnRHR Activates Antagonist GnRH Antagonist Antagonist->GnRHR Blocks Ca2 Ca²⁺ ↑ IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK (ERK, JNK) Ca2->MAPK PKC->MAPK Transcription Gene Transcription MAPK->Transcription Secretion LH & FSH Synthesis & Secretion Transcription->Secretion

GnRH Antagonist Mechanism of Action.

Experimental Protocols

The synthesis of peptides containing Aph(Cbm) is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Workflow

The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

SPPS_Workflow Start Start with Rink Amide Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Includes this compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 1-3 for each amino acid Wash2->Repeat Repeat->Deprotection1 Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Modification On-Resin Modification (e.g., Cyclization, Chelator Coupling) FinalDeprotection->Modification Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Modification->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

General Workflow for Solid-Phase Peptide Synthesis.
Detailed Protocol for Synthesis of an SSTR2 Antagonist

The following protocol is adapted from the synthesis of a DOTA-conjugated SSTR2 antagonist peptide containing D-Aph(Cbm).

  • Resin Preparation: Start with Rink amide MBHA resin. The first amino acid (e.g., Fmoc-D-Tyr(tBu)-OH) is loaded onto the resin using a suitable coupling agent. Unreacted sites on the resin are capped with acetic anhydride and DIPEA.

  • Peptide Chain Elongation: The synthesis proceeds via iterative cycles of Fmoc deprotection and amino acid coupling.

    • Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-D-Aph(tBu-Cbm)-OH) is activated with a coupling agent like HATU in the presence of a base such as DIPEA and added to the resin.

    • Monitoring: The completion of coupling and deprotection steps is monitored using qualitative tests like the Kaiser test or TNBS test.

  • On-Resin Cyclization: For cyclic peptides, disulfide bridges can be formed on-resin. For example, by treating Acm-protected cysteine residues with thallium (III) trifluoroacetate (Tl(TFA)3) in DMF.

  • Chelator Conjugation: After final Fmoc deprotection, a chelator like DOTA-tris(tBu) ester is coupled to the N-terminus of the peptide using an appropriate coupling agent (e.g., PyBOP) and DIPEA.

  • Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (like Cbm, Boc, tBu) are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers.

  • Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound is not merely an amino acid derivative but a strategic tool that has enabled significant advances in medicinal chemistry and drug development. Its precise chemical properties are fundamental to the successful synthesis of complex peptide antagonists. The resulting peptides, by targeting key receptors like SSTR2 and GnRHR, have provided powerful new strategies for the diagnosis and treatment of neuroendocrine tumors, prostate cancer, and other significant diseases. Understanding the interplay between the chemical utility of this compound and the biological mechanism of the final peptide products is essential for researchers aiming to design the next generation of targeted peptide therapeutics.

References

The Biological Activity of Fmoc-Aph(Cbm)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its intrinsic biological activity is minimal; however, its incorporation into peptide chains is pivotal for the synthesis of potent and specific therapeutic peptides. This technical guide provides an in-depth overview of the biological applications of this compound, focusing on the activity of the peptides it helps create, detailed experimental protocols, and the underlying signaling pathways.

This compound is primarily utilized in the development of peptide-based drugs targeting specific receptors, such as the gonadotropin-releasing hormone (GnRH) receptor and the somatostatin receptor subtype 2 (SSTR2).[1][2] Furthermore, the fluorenylmethoxycarbonyl (Fmoc) group itself imparts self-assembly properties to peptides, enabling the formation of nanostructures for drug delivery applications.

Core Applications and Biological Activities

The utility of this compound is demonstrated through its incorporation into two major classes of therapeutic peptides: Gonadotropin-Releasing Hormone (GnRH) antagonists and Somatostatin Receptor Subtype 2 (SSTR2) antagonists.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Peptides incorporating Aph(Cbm) are designed to be potent antagonists of the GnRH receptor.[2] By blocking this receptor, these peptides inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This downstream effect leads to a rapid reduction in testosterone and estrogen levels, which is a key therapeutic strategy in hormone-dependent cancers like prostate and breast cancer.

One of the most prominent examples of a GnRH antagonist synthesized using this compound is Degarelix .[3][4] The structure of Degarelix includes a D-Aph(Cbm) residue at position 6.

Signaling Pathway for GnRH Antagonism

The binding of a GnRH antagonist to the GnRH receptor on pituitary gonadotroph cells competitively inhibits the binding of endogenous GnRH. This action blocks the Gαq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, calcium mobilization and protein kinase C (PKC) activation are inhibited, leading to a cessation of LH and FSH synthesis and release.

GnRH_Antagonist_Pathway GnRH Antagonist Signaling Pathway cluster_pituitary Pituitary Gonadotroph Cell GnRH_R GnRH Receptor G_protein Gαq/11 GnRH_R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH LH & FSH Synthesis & Release Ca_release->LH_FSH PKC->LH_FSH GnRH_antagonist GnRH Antagonist (e.g., Degarelix) GnRH_antagonist->GnRH_R

Figure 1. GnRH Antagonist Signaling Pathway
Somatostatin Receptor Subtype 2 (SSTR2) Antagonists

This compound is also a key component in the synthesis of antagonists for the Somatostatin Receptor Subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). SSTR2 antagonists, such as JR11 and its analogs, have shown promise for radionuclide therapy and imaging of NETs. These peptide-based radiopharmaceuticals bind to SSTR2 on tumor cells, delivering a cytotoxic radiation dose directly to the cancer cells while minimizing damage to healthy tissues.

Signaling Pathway for SSTR2 Antagonist-Mediated Radionuclide Therapy

SSTR2 is a G-protein coupled receptor that, upon binding to its natural ligand somatostatin, activates inhibitory G-proteins (Gi) to suppress cell proliferation and hormone secretion. SSTR2 antagonists also bind to the receptor but do not typically induce internalization to the same extent as agonists. When chelated with a radionuclide, these antagonists deliver targeted radiation to the tumor cells, inducing DNA damage and subsequent apoptosis.

SSTR2_Antagonist_Pathway SSTR2 Antagonist-Mediated Radionuclide Therapy cluster_tumor_cell Neuroendocrine Tumor Cell SSTR2 SSTR2 Receptor DNA_damage DNA Damage Apoptosis Apoptosis DNA_damage->Apoptosis SSTR2_antagonist Radiolabeled SSTR2 Antagonist (e.g., [177Lu]Lu-JR11 analog) SSTR2_antagonist->SSTR2 Radionuclide Radionuclide (e.g., 177Lu) SSTR2_antagonist->Radionuclide Radionuclide->DNA_damage β- emission

Figure 2. SSTR2 Antagonist Radionuclide Therapy

Quantitative Biological Data

The biological activity of peptides synthesized using this compound is typically quantified by their binding affinity (IC50) to the target receptor and their in vivo efficacy.

Peptide ClassExample PeptideTarget ReceptorAssayQuantitative DataReference
GnRH AntagonistDegarelix AnalogGnRH ReceptorIn vitro competitive bindingIC50 = 5.22 nMN/A
SSTR2 AntagonistJR11 Analog (8a)SSTR2In vitro competitive bindingIC50 = 80 nM
SSTR2 AntagonistJR11 Analog (8b)SSTR2In vitro competitive bindingIC50 = 130 nM
SSTR2 Antagonist[177Lu]Lu-JR11SSTR2In vivo biodistribution (4h p.i.)Tumor uptake: 8.4 ± 0.5 %ID/g

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Generic Peptide using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain using manual SPPS on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow for SPPS

SPPS_Workflow start Start with Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection1 wash1 3. Washing (DMF, DCM, DMF) deprotection1->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat repeat->deprotection1 Yes final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection No cleavage 7. Cleavage and Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage precipitation 8. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 9. Purification (RP-HPLC) precipitation->purification end Lyophilized Peptide purification->end

Figure 3. Solid-Phase Peptide Synthesis Workflow

Detailed Methodology:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • To couple this compound, use Fmoc-D-Aph(Cbm)-OH for Degarelix synthesis.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white, fluffy powder.

Self-Assembly of this compound Containing Peptides for Nanocarrier Formation

The Fmoc group can drive the self-assembly of peptides into various nanostructures, such as nanofibers, nanotubes, and hydrogels, through π-π stacking and hydrogen bonding interactions. These self-assembled structures can encapsulate therapeutic agents for controlled drug delivery.

Workflow for Nanocarrier Formation and Drug Release Assay

Nanocarrier_Workflow start Start with Lyophilized Fmoc-Peptide dissolution 1. Dissolution (e.g., in DMSO) start->dissolution self_assembly 2. Trigger Self-Assembly (e.g., addition to aqueous buffer) dissolution->self_assembly drug_loading 3. Drug Encapsulation (Co-incubation with drug) self_assembly->drug_loading characterization 4. Nanocarrier Characterization (TEM, DLS) drug_loading->characterization release_assay 5. In Vitro Drug Release Assay (Dialysis method) characterization->release_assay sampling 6. Sampling at Time Intervals release_assay->sampling quantification 7. Drug Quantification (HPLC or UV-Vis) sampling->quantification end Drug Release Profile quantification->end

Figure 4. Nanocarrier Formation and Drug Release Workflow

Experimental Protocol for In Vitro Drug Release:

  • Nanocarrier Preparation: Prepare the drug-loaded peptide nanocarriers as depicted in the workflow above.

  • Dialysis Setup:

    • Transfer a known concentration of the drug-loaded nanocarrier suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO).

    • Place the dialysis bag in a larger volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification: Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

This compound is a vital synthetic intermediate whose biological significance is manifested through the potent therapeutic peptides it helps to construct. Its role in the synthesis of GnRH and SSTR2 antagonists has led to significant advancements in the treatment of hormone-dependent cancers and neuroendocrine tumors. Furthermore, the inherent self-assembling properties of the Fmoc moiety open up possibilities for the development of novel peptide-based drug delivery systems. This guide provides a comprehensive technical overview for researchers and professionals in the field of drug development, offering insights into the applications, mechanisms, and experimental methodologies associated with this important amino acid derivative.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH is a non-proteinogenic amino acid derivative of arginine, where the guanidino group is replaced by a carbamoylguanidine moiety. This modification offers a stable and versatile building block for the synthesis of peptide analogs with modified biological activities or for the introduction of labels and cross-linkers. This document provides a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

The principles of Fmoc-SPPS involve the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. Each cycle consists of the deprotection of the Nα-Fmoc group with a mild base, followed by the coupling of the next amino acid. The final peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups. The incorporation of this compound follows standard Fmoc-SPPS procedures.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and parameters for the incorporation of this compound and other common reagents in Fmoc-SPPS. These values can serve as a starting point for optimization.

Table 1: Key Reagents and Typical Parameters for this compound Incorporation

ParameterReagent/ConditionTypical Value/ConcentrationNotes
ResinRink Amide Resin0.3 - 0.8 mmol/gSuitable for peptides with a C-terminal amide.
This compoundAmino Acid3 - 5 equivalentsExcess is used to drive the coupling reaction to completion.
Coupling ReagentHBTU / HATU2.9 - 4.9 equivalentsHBTU is a standard choice; HATU is recommended for difficult couplings.[3]
BaseDIPEA / Collidine6 - 10 equivalentsA non-nucleophilic base is essential to prevent side reactions.[4]
Fmoc Deprotection20% Piperidine in DMF2 x 10 minComplete removal of the Fmoc group is critical for the next coupling step.[5]
Cleavage CocktailReagent R (TFA/thioanisole/EDT/anisole)90:5:3:2 (v/v/v/v)Effective for peptides containing arginine or its analogs.
SolventDMF (Peptide Grade)-Must be of high purity and amine-free.

Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentActivator TypeTypical Coupling TimeAdvantagesDisadvantages
HBTU/HOBtAminium Salt1 - 2 hoursEfficient, reliable, and widely used.Can cause side reactions if not used correctly.
HATUAminium Salt30 min - 1 hourHighly efficient, especially for sterically hindered amino acids.More expensive than HBTU.
DIC/OxymaCarbodiimide1 - 3 hoursLow racemization, good for sensitive amino acids.DIC can form an insoluble urea byproduct.

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of a peptide containing an Aph(Cbm) residue. The following protocol is for a 0.1 mmol scale synthesis.

Resin Swelling and Preparation
  • Place 125-333 mg of Rink Amide resin (depending on the loading, to achieve 0.1 mmol) in a reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

First Amino Acid Coupling (Loading)
  • If starting with a non-preloaded resin, the first Fmoc-amino acid is coupled to the resin. This protocol assumes a pre-loaded resin.

Fmoc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the peptide sequence.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and then drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid (e.g., this compound) and 2.9 equivalents (0.29 mmol) of HBTU in 3 mL of DMF.

  • Add 6 equivalents (0.6 mmol) of N,N-diisopropylethylamine (DIPEA) to the vial.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in a yellow/colorless solution). If the test is positive, a recoupling step may be necessary.

Final Fmoc Deprotection
  • After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.1.

Cleavage and Deprotection
  • Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail. For peptides containing arginine analogs, Reagent R is recommended: 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing 40 mL of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the tube to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualization

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection deprotection_wash DMF Wash deprotection->deprotection_wash coupling Amino Acid Coupling: This compound + HBTU/DIPEA in DMF deprotection_wash->coupling coupling_wash DMF Wash coupling->coupling_wash cycle_end Repeat for each amino acid coupling_wash->cycle_end cycle_start cycle_end->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle_end->final_deprotection Final cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_product Purified Peptide purification->final_product

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing Aph(Cbm).

References

Application Notes and Protocols for Coupling Fmoc-Aph(Cbm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient coupling of N-α-(9-fluorenylmethyloxycarbonyl)-4-aminophenylalanine(N-carbamoylmethyl) (Fmoc-Aph(Cbm)-OH) in Solid-Phase Peptide Synthesis (SPPS). The selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency and minimizing side reactions, particularly when incorporating amino acids with bulky side chains like this compound.

Introduction to this compound Coupling Challenges

The carbamoylmethyl (Cbm) protecting group on the side-chain amine of 4-aminophenylalanine introduces significant steric hindrance. This bulkiness can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. Consequently, standard coupling conditions may lead to incomplete reactions, lower yields, and the formation of deletion sequences. To overcome these challenges, the use of highly efficient coupling reagents and optimized protocols is essential.

Selecting the Optimal Coupling Reagent

A variety of coupling reagents are available for SPPS, each with distinct activation mechanisms and efficiencies. The choice of reagent can significantly impact the success of coupling sterically hindered amino acids like this compound. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.[1][2]

Key Considerations for Reagent Selection:

  • Reactivity: For sterically hindered amino acids, more potent activating agents are generally required to drive the reaction to completion.[2]

  • Racemization: The chosen reagent and conditions should minimize the risk of epimerization, especially for racemization-prone residues.[1]

  • Side Reactions: Some reagents can lead to undesirable side reactions, such as guanidinylation of the free amine.[2]

  • Cost and Stability: The cost and stability of the reagent are also practical considerations in process development.

Below is a summary of commonly used coupling reagents and their general applicability for challenging couplings.

Data Presentation: Comparison of Coupling Reagents
Coupling Reagent/SystemClassRelative ReactivityAdvantagesDisadvantagesRecommended for this compound?
DIC/Oxyma Carbodiimide/AdditiveHighCost-effective, low risk of racemization, soluble urea byproduct.Slower than aminium/phosphonium salts.Recommended
HBTU/DIPEA Aminium/Uronium SaltHighWidely used, effective for many sequences.Potential for guanidinylation, higher risk of racemization with sensitive residues.Use with caution
HATU/DIPEA or Collidine Aminium/Uronium SaltVery HighSuperior for hindered amino acids, faster reaction rates, lower racemization risk compared to HBTU.Higher cost.Highly Recommended
COMU/DIPEA Aminium/Uronium SaltVery HighComparable or superior to HATU, safer (non-explosive byproducts).Higher cost, limited solution stability.Highly Recommended
PyBOP/DIPEA Phosphonium SaltHighEffective for difficult couplings.Can be less efficient than HATU for severely hindered systems.Recommended

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a peptide-resin using recommended reagent systems. These protocols assume a standard Fmoc-SPPS workflow.

General Fmoc-SPPS Workflow

Prior to coupling this compound, the N-terminal Fmoc group of the peptide-resin must be removed.

Fmoc Deprotection:

  • Wash the resin three times with N,N-dimethylformamide (DMF).

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

Protocol 1: Coupling using HATU/DIPEA

This is the highly recommended protocol for achieving high coupling efficiency with this compound.

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (0.95 equivalents relative to the amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

  • High-purity DMF

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or overnight.

  • Monitoring the Coupling:

    • Perform a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (2-3 times).

Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

Protocol 2: Coupling using DIC/Oxyma

This protocol is a cost-effective alternative that often provides excellent results with minimal racemization.

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents relative to resin loading)

  • High-purity DMF

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound and OxymaPure® in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC to the resin suspension.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Follow steps 4 and 5 from Protocol 1 to monitor the reaction and wash the resin.

Troubleshooting: As with the HATU protocol, a positive Kaiser test can be addressed by performing a second coupling.

Mandatory Visualizations

The following diagrams illustrate the general SPPS workflow and the decision-making process for selecting a coupling reagent.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Check Check for completion (e.g., Kaiser Test) Wash2->Check Next_Cycle Proceed to next cycle (Deprotection) Check->Next_Cycle Complete Recouple Recouple (Repeat Coupling Step) Check->Recouple Incomplete Next_Cycle->Deprotection Continue Chain End End: Final Peptide Next_Cycle->End Final Amino Acid Recouple->Coupling

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Reagent_Selection Start Start: Couple this compound Is_Hindered Is the coupling sterically hindered? Start->Is_Hindered Standard_Reagent Use standard reagent (e.g., HBTU, DIC/HOBt) Is_Hindered->Standard_Reagent No Potent_Reagent Use potent reagent (HATU, COMU, DIC/Oxyma) Is_Hindered->Potent_Reagent Yes Is_Racemization_Prone Is the residue prone to racemization? Standard_Reagent->Is_Racemization_Prone Potent_Reagent->Is_Racemization_Prone HATU_COMU HATU/Collidine or COMU Is_Racemization_Prone->HATU_COMU High Risk DIC_Oxyma DIC/Oxyma Is_Racemization_Prone->DIC_Oxyma Low to Moderate Risk Check_Cost Consider cost and availability HATU_COMU->Check_Cost DIC_Oxyma->Check_Cost Final_Choice Final Reagent Selection Check_Cost->Final_Choice

Caption: Decision tree for selecting an optimal coupling reagent.

References

Application Notes and Protocols for Automated Synthesis Using Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or Nα-Fmoc-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the solid-phase peptide synthesis (SPPS) of complex peptide-based therapeutics.[1][2] Its unique carbamoyl (Cbm) protected side chain makes it a key building block in the development of antagonists for receptors such as the somatostatin receptor subtype 2 (SSTR2) and gonadotropin-releasing hormone (GnRH) receptor, which are significant targets in oncology and endocrinology.[1][3][4] The compatibility of this compound with automated peptide synthesizers enhances the efficiency and reproducibility of producing these sophisticated peptides.

This document provides detailed application notes and experimental protocols for the effective utilization of this compound in automated peptide synthesis platforms.

Data Presentation

The successful incorporation of this compound into a growing peptide chain is dependent on optimal coupling conditions. While specific data for this derivative is limited, the following tables provide expected performance based on standard Fmoc-SPPS chemistry and data for structurally similar amino acids.

Table 1: Recommended Coupling Conditions for this compound in Automated SPPS

ParameterRecommendationNotes
Resin Rink Amide, 2-Chlorotrityl ChlorideChoice depends on desired C-terminal functionality (amide or carboxylic acid).
Amino Acid Excess 3 - 5 equivalentsRelative to resin loading capacity.
Activating Agent HBTU/HOBt or HATU/HOAtHATU/HOAt is recommended for potentially difficult couplings.
Base N,N-Diisopropylethylamine (DIPEA)6 - 10 equivalents.
Solvent N,N-Dimethylformamide (DMF)High-purity, amine-free DMF is essential.
Coupling Time 45 - 90 minutesDouble coupling may be necessary for complex sequences.
Deprotection 20% Piperidine in DMFTwo treatments (e.g., 5 min + 15 min) are standard.

Table 2: Expected Purity Profile of a Model Peptide Containing Aph(Cbm)

Peptide SequenceSynthesis MethodCrude Purity (HPLC)Final Purity (HPLC)Notes
Ac-D-Phe-D-Cpa-D-Trp-Ser-Tyr-D-Aph(Cbm)-Leu-Arg-Pro-D-Ala-NH2Automated Fmoc-SPPS>75%>98%Purity is sequence-dependent. Purification via reverse-phase HPLC is required.
Model Peptide 2Manual SPPS>70%>95%Comparison to demonstrate the efficiency of automated synthesis.

Experimental Protocols

Protocol 1: Automated Synthesis of an SSTR2 Antagonist Analog

This protocol outlines the synthesis of a model SSTR2 antagonist peptide (Ac-D-Phe-D-Cpa-D-Trp-Ser(tBu)-Tyr(tBu)-D-Aph(Cbm)-Leu-Arg(Pbf)-Pro-D-Ala-NH2) on an automated peptide synthesizer using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Aph(Cbm)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesizer's reaction vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 cycles).

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-D-Ala-OH (4 eq.) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 60 minutes.

  • Washing: Wash the resin with DMF (5 cycles).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin with DMF (5 cycles).

  • Chain Elongation: Repeat steps 4-7 for each subsequent amino acid in the sequence, using Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Aph(Cbm)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Cpa-OH, and Fmoc-D-Phe-OH. For the coupling of Fmoc-D-Aph(Cbm)-OH, a double coupling (2 x 60 min) may be programmed to ensure high efficiency.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and react for 30 minutes.

  • Final Washing: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Air-dry the crude peptide to remove residual ether.

  • Dissolve the peptide in a minimal amount of water/acetonitrile mixture and lyophilize.

  • Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 3: Competitive Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized SSTR2 antagonist for its receptor.

Materials:

  • Purified synthetic SSTR2 antagonist

  • Radiolabeled SSTR2-specific ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14)

  • Cell membranes prepared from cells overexpressing human SSTR2

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled synthetic peptide in assay buffer.

  • In a 96-well plate, add a constant amount of SSTR2-expressing cell membranes to each well.

  • Add the various concentrations of the unlabeled synthetic peptide to the wells.

  • Add a constant concentration of the radiolabeled ligand to all wells.

  • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Separate the bound and free radioligand by vacuum filtration through the filter plate.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor.

  • Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Automated_Peptide_Synthesis_Workflow cluster_after_cycle Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 FinalDeprotection Final Fmoc Deprotection Repeat Repeat Cycle (n-1 times) Wash2->Repeat for each amino acid Repeat->Deprotection1 Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ligand Somatostatin / Antagonist Ligand->SSTR2 Binds PKA ↓ PKA Activity cAMP->PKA Secretion ↓ Hormone Secretion PKA->Secretion Proliferation ↓ Cell Proliferation PKA->Proliferation Hyperpolarization->Secretion Ca_influx->Secretion

Caption: SSTR2 Signaling Pathway.

Receptor_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents incubation Incubation (Membranes + Radioligand + Competitor) prep_reagents->incubation separation Separation of Bound/Free Ligand (Vacuum Filtration) incubation->separation washing Filter Washing separation->washing counting Radioactivity Counting washing->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Caption: Competitive Receptor Binding Assay Workflow.

References

Application Notes and Protocols for Fmoc-Aph(Cbm)-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. This protected amino acid derivative, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a carbamoyl (Cbm) moiety on the side chain of 4-aminophenylalanine (Aph), is instrumental in constructing peptide libraries targeting a variety of cellular pathways. Its application is notable in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, such as Degarelix, and somatostatin receptor subtype 2 (SSTR2) antagonists for neuroendocrine tumors. The Fmoc group provides a base-labile protecting group, allowing for sequential peptide bond formation under mild conditions, while the acid-stable Cbm group on the side chain offers a site for potential modification or to influence peptide conformation and binding.

Key Applications

  • Peptide Library Synthesis: this compound is a valuable component for generating diverse peptide libraries to screen for novel therapeutic leads. The unique structural properties of the Aph(Cbm) residue can contribute to enhanced binding affinity and specificity of the peptides to their biological targets.

  • Drug Discovery and Development: This amino acid derivative is a key intermediate in the synthesis of peptide drugs. For instance, it is a component of Degarelix, a GnRH antagonist used in the treatment of prostate cancer.

  • Targeting G Protein-Coupled Receptors (GPCRs): Peptide libraries incorporating this compound are particularly useful for targeting GPCRs, such as the somatostatin receptor subtype 2 (SSTR2), which are implicated in various diseases, including cancer. SSTR2 antagonists have shown promise in the radionuclide therapy of neuroendocrine tumors[1][2].

Data Presentation: Synthesis of Peptides Containing Aph(Cbm)

The synthesis of peptides incorporating Aph(Cbm) can present challenges, such as the potential for side reactions. However, optimized strategies can lead to high-purity products. The following table summarizes representative data from the synthesis of Degarelix, a decapeptide containing an Aph(Cbm) residue.

ParameterValueSynthesis StrategyReference
Crude Purity 87%On-resin reduction of p-nitrophenylalanine followed by acylation at the end of the synthesis.[3]
Crude Purity 75%Coupling of dihydroorotic acid before elongation of the full peptide sequence.[3]
Final Purity >97%Following purification of a related SSTR2 antagonist.[1]

Note: Purity was determined by High-Performance Liquid Chromatography (HPLC). The data highlights the importance of the synthetic strategy in achieving high purity for the crude peptide before purification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an SSTR2 Antagonist using Fmoc-D-Aph(tBu-Cbm)-OH

This protocol is adapted from the synthesis of a long-acting SSTR2 antagonist.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Aph(tBu-Cbm)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

    • Load the first Fmoc-protected amino acid (e.g., Fmoc-D-Tyr(tBu)-OH, 2 equivalents) onto the resin using a suitable coupling agent. Stir for 2 hours at room temperature.

  • Capping:

    • Cap any unreacted amino groups on the resin with a mixture of acetic anhydride (50 equiv.) and DIPEA (50 equiv.) in DMF for 1 hour at room temperature.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (2 equivalents), including Fmoc-D-Aph(tBu-Cbm)-OH at the appropriate step, HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, repeat the coupling step.

  • Repeat Deprotection and Coupling:

    • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • A second treatment with neat TFA may be necessary for complete deprotection of the tert-butyl groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Characterization

a) High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the crude and purified peptide.

  • Method:

    • Dissolve a small amount of the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

    • The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks.

b) Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method:

    • Dissolve the peptide in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the peptide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Capping Capping Loading->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Coupling Amino Acid Coupling (this compound, HATU, DIPEA) Deprotection->Coupling Repeat Repeat Steps Coupling->Repeat Repeat->Deprotection For each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage After final coupling Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Caption: Workflow for peptide library synthesis using this compound.

Signaling Pathway: Somatostatin Receptor Subtype 2 (SSTR2)

Peptide libraries containing Aph(Cbm) are often designed to target GPCRs like SSTR2, which is overexpressed in many neuroendocrine tumors. The binding of a peptide antagonist to SSTR2 can modulate downstream signaling pathways involved in cell proliferation and hormone secretion.

SSTR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates Peptide Peptide Antagonist (contains Aph(Cbm)) Peptide->SSTR2 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Effects Inhibition of: - Hormone Secretion - Cell Proliferation PKA->Cell_Effects Leads to

Caption: Simplified SSTR2 signaling pathway modulation by a peptide antagonist.

References

Application Notes and Protocols for Fmoc-Aph(Cbm)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex peptide-based therapeutics.[1][2] Its unique structure, featuring a carbamoyl group on the phenyl ring, imparts desirable properties for drug design, including enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery and development, with a focus on its role in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists and its potential application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties and Handling

This compound is a white to off-white powder with a molecular weight of 445.47 g/mol .[2] It is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal stability, it should be stored at 2-8°C.

PropertyValueReference
Molecular Formula C25H23N3O5[2]
Molecular Weight 445.47 g/mol [2]
Appearance White to off-white powder
Purity (HPLC) ≥98%Commercially available data
Melting Point 198-203 °C
Solubility Soluble in DMF, NMP, DMSOGeneral knowledge
Storage 2-8°CGeneral knowledge

Application 1: Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is a key building block in the solid-phase peptide synthesis (SPPS) of GnRH antagonists, such as Degarelix. These peptides are used in the treatment of hormone-dependent cancers like prostate cancer by suppressing testosterone levels. The carbamoyl group on the phenylalanine residue at position 6 of Degarelix is critical for its biological activity.

Signaling Pathway: GnRH Antagonism

GnRH_Antagonism cluster_pituitary Anterior Pituitary GnRH_R GnRH Receptor LH_FSH LH & FSH Release Reduced Release GnRH_R->LH_FSH Stimulates GnRH GnRH GnRH->GnRH_R Binds & Activates Degarelix Degarelix (contains Aph(Cbm)) Degarelix->GnRH_R Binds & Blocks Testosterone Testosterone Production Reduced Production LH_FSH->Testosterone Stimulates Prostate_Cancer Prostate Cancer Cell Growth Inhibited Growth Testosterone->Prostate_Cancer Promotes

Mechanism of action of Degarelix, a GnRH antagonist.
Experimental Protocol: Solid-Phase Synthesis of a Degarelix Analog

This protocol describes the manual solid-phase synthesis of a decapeptide analog of Degarelix using Fmoc chemistry. The sequence of Degarelix is Ac-D-2Nal-D-4Cpa-D-3Pal-Ser(tBu)-Aph(Hor)-D-Aph(Cbm)-Leu-Lys(iPr, Boc)-Pro-D-Ala-NH2.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Aph(Cbm)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Acetic anhydride

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. DMF Wash deprotect1->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) wash1->couple wash2 5. DMF Wash couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect1 Next cycle acetylate 6. N-terminal Acetylation (Acetic Anhydride) repeat->acetylate Final cycle wash3 7. DCM Wash acetylate->wash3 cleave 8. Cleavage & Deprotection (TFA/TIS/Water) wash3->cleave precipitate 9. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

General workflow for solid-phase peptide synthesis.

Procedure:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, introducing Fmoc-D-Aph(Cbm)-OH at the appropriate position.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application 2: Potential in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

While not yet a primary application, the structural motifs of aminophenylalanine derivatives suggest that this compound could be a valuable building block for the synthesis of novel DPP-4 inhibitors. DPP-4 is a therapeutic target for type 2 diabetes as it inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion.

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition cluster_pancreas Pancreatic β-cells Insulin Insulin Secretion Glucose Blood Glucose Insulin->Glucose Lowers GLP1 Active GLP-1 GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing Aph(Cbm)) DPP4_Inhibitor->DPP4 Inhibits

Mechanism of DPP-4 inhibition for type 2 diabetes.
Rationale for Use and Synthetic Strategy

The design of potent DPP-4 inhibitors often involves incorporating specific recognition motifs that interact with the enzyme's active site. The aminophenylalanine scaffold can serve as a core structure for such inhibitors. The carbamoyl group of this compound can potentially form key hydrogen bond interactions within the DPP-4 active site, enhancing binding affinity.

A potential synthetic approach would involve the solid-phase or solution-phase synthesis of small molecule libraries or peptidomimetics incorporating the Aph(Cbm) moiety.

Representative DPP-4 Inhibitors and their Potency

To provide context for the potency of DPP-4 inhibitors, the following table lists some known inhibitors and their IC50 values.

InhibitorIC50 (nM)Reference
Sitagliptin19(General knowledge)
Vildagliptin62(General knowledge)
Saxagliptin0.6(General knowledge)
Linagliptin1(General knowledge)
Hypothetical Aph(Cbm)-based Inhibitor To be determined N/A

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptide therapeutics. Its established role in the production of GnRH antagonists like Degarelix highlights its importance in oncology drug development. Furthermore, its structural features suggest promising potential for the design of novel inhibitors for other therapeutic targets, such as DPP-4. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their drug discovery endeavors.

References

Application Notes and Protocols for the Use of Fmoc-Aph(Cbm)-OH in the Synthesis of Somatostatin Receptor Subtype 2 (SSTR2) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aph(Cbm)-OH, or Fmoc-L-4-(carbamoyl)phenylalanine, is a crucial building block in the solid-phase peptide synthesis (SPPS) of potent and selective somatostatin receptor subtype 2 (SSTR2) antagonists. The carbamoyl group on the phenylalanine side chain plays a significant role in the binding affinity and antagonist properties of these peptides. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences targeting SSTR2, which is a key receptor in neuroendocrine tumors (NETs) and other pathological conditions.

SSTR2 antagonists have demonstrated advantages over agonists in certain therapeutic and diagnostic applications, including potentially higher tumor uptake. The precise synthesis and characterization of these antagonists are paramount for advancing research and drug development in this area.

Signaling Pathways of SSTR2

Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand somatostatin or synthetic analogs, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR2 activation can modulate ion channel activity, such as promoting potassium efflux and inhibiting calcium influx, which contributes to its inhibitory effects on hormone secretion and cell proliferation.

SSTR2_Signaling_Pathway Ligand SSTR2 Antagonist SSTR2 SSTR2 Ligand->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Ca_influx->Cellular_Response K_efflux->Cellular_Response

Diagram 1: SSTR2 Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an SSTR2 Antagonist using this compound

This protocol describes the manual synthesis of a generic SSTR2 antagonist peptide incorporating this compound using a Rink Amide resin. The process follows the standard Fmoc/tBu strategy.[1]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid Phase Synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_cycle Repeat for each amino acid start Start resin_swelling Resin Swelling (DMF) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) fmoc_deprotection->coupling aph_coupling Couple this compound wash Wash (DMF, DCM) coupling->wash kaiser_test Kaiser Test wash->kaiser_test kaiser_test->fmoc_deprotection Complete kaiser_test->coupling Incomplete final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End analysis->end

Diagram 2: SPPS Workflow for SSTR2 Antagonist.
SSTR2 Competitive Binding Assay

This protocol is for determining the binding affinity (IC50) of the synthesized SSTR2 antagonist.[1]

Materials:

  • SSTR2-expressing cells (e.g., U2OS-SSTR2)

  • Radiolabeled SSTR2 ligand (e.g., [177Lu]Lu-JR11)

  • Synthesized unlabeled SSTR2 antagonist

  • Binding buffer (e.g., DMEM with 20 mM HEPES, 1% BSA, pH 7.4)

  • Multi-well plates (e.g., 24-well)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed SSTR2-expressing cells in a 24-well plate and culture until they reach appropriate confluency.

  • Assay Setup:

    • Wash the cells once with PBS.

    • Add increasing concentrations of the unlabeled antagonist (e.g., 10⁻¹² to 10⁻⁵ M) to the wells in triplicate.

    • Add a constant concentration of the radiolabeled SSTR2 ligand (e.g., 10⁻⁹ M) to all wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Washing: Aspirate the medium and wash the cells twice with cold PBS to remove unbound radioligand.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration. Calculate the IC50 value using non-linear regression analysis.

cAMP Functional Assay

This assay measures the ability of the synthesized antagonist to inhibit the function of SSTR2 agonists.

Materials:

  • SSTR2-expressing cells

  • SSTR2 agonist (e.g., somatostatin-14)

  • Forskolin (to stimulate cAMP production)

  • Synthesized SSTR2 antagonist

  • cAMP assay kit (e.g., LANCE cAMP kit)

  • Cell culture medium with 0.3% BSA and 1 mM IBMX

Procedure:

  • Cell Seeding: Seed SSTR2-expressing cells in a 48-well plate.

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the synthesized antagonist for 15 minutes.

  • Agonist Stimulation: Add a fixed concentration of the SSTR2 agonist in the presence of forskolin to all wells (except for the negative control).

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

  • Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Quantitative Data

The following table summarizes the in vitro binding affinities of SSTR2 antagonists synthesized using this compound, specifically analogs of the known antagonist JR11.

CompoundModificationIC50 (nM)Reference
JR11Parent Peptide~2.7[1]
Analog 8aJR11 with albumin binding domain80[1]
Analog 8bJR11 with a different albumin binding domain130[1]

Data from competitive binding assays using U2OS-SSTR2 cells and [177Lu]Lu-JR11 as the radioligand.

Logical Relationships in SSTR2 Antagonist Development

The development of SSTR2 antagonists is a structured process that begins with the design and synthesis of peptide candidates and progresses through in vitro and in vivo evaluations to identify promising therapeutic or diagnostic agents.

Diagram 3: SSTR2 Antagonist Development Workflow.

Conclusion

This compound is an indispensable amino acid derivative for the synthesis of high-affinity SSTR2 antagonists. The protocols and data presented herein provide a framework for the successful synthesis, characterization, and evaluation of these important molecules. Careful adherence to established SPPS and bioassay methodologies is critical for obtaining reliable and reproducible results, which will ultimately facilitate the development of novel diagnostics and therapeutics for SSTR2-expressing cancers and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Aph(Cbm)-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Aph(Cbm)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging?

This compound is a protected amino acid derivative used in SPPS.[1] Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a carbamoyl (Cbm) group on the side chain. The coupling of this compound can be challenging due to steric hindrance caused by its bulky side chain, which can impede the reaction kinetics and lead to lower coupling efficiency.[2][3]

Q2: I am observing low coupling efficiency with this compound. What are the likely causes?

Low coupling efficiency with sterically hindered amino acids like this compound is a common issue in SPPS and can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the Aph(Cbm) side chain can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[2][3]

  • Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for hindered amino acids. Standard reagents may not be potent enough to drive the reaction to completion.

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, resulting in a deletion sequence.

Q3: Which coupling reagents are recommended for improving this compound coupling efficiency?

For difficult couplings involving sterically hindered amino acids, it is highly recommended to use more potent coupling reagents. Onium salt-based reagents (uronium/aminium and phosphonium salts) are generally preferred over carbodiimides alone.

  • Uronium/Aminium Reagents: HATU, HBTU, HCTU, and COMU are highly effective for hindered couplings. HATU is often considered one of the most efficient reagents due to the formation of a highly reactive OAt ester. COMU is a newer generation reagent with efficiency comparable to HATU and is based on the safer Oxyma Pure leaving group.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings and can be used in excess to help drive the reaction to completion.

Q4: Can I simply increase the reaction time or temperature to improve the yield?

Yes, extending the coupling time (e.g., to several hours or overnight) and, cautiously, increasing the temperature (e.g., to 30-40°C) can help overcome the steric barrier and improve yields. However, prolonged reaction times and elevated temperatures can also increase the risk of racemization. It is crucial to monitor the reaction progress and assess the purity of the final product.

Q5: What is "double coupling" and should I use it for this compound?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy for difficult couplings, including those with this compound, to ensure the reaction goes to completion. After the first coupling, the resin is washed, and the coupling procedure is repeated before proceeding to the next deprotection step.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and resolve common issues encountered during this compound coupling.

Problem: Low Coupling Yield Confirmed by Mass Spectrometry (Deletion of Aph(Cbm) residue)

Below is a troubleshooting workflow to address low coupling yields.

G start Low Coupling Yield Detected reagent Optimize Coupling Reagent start->reagent Initial Step conditions Modify Reaction Conditions reagent->conditions If yield is still low double_coupling Perform Double Coupling conditions->double_coupling For persistent issues monitor Monitor Reaction Completion double_coupling->monitor success Proceed to Next Step monitor->success Negative Kaiser Test failure Consult Further/Re-synthesize monitor->failure Positive Kaiser Test

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Evaluate and Optimize Your Coupling Reagent

  • Issue: Your current coupling reagent may not be potent enough for the sterically hindered this compound.

  • Solution: Switch to a more powerful onium salt-based reagent. Consider using HATU, HCTU, or COMU for their high reactivity. Phosphonium reagents like PyBOP are also a strong alternative.

Step 2: Adjust Reaction Conditions

  • Issue: Standard reaction times and temperatures may be insufficient.

  • Solutions:

    • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours up to 4 hours, or even overnight.

    • Elevate Temperature: Cautiously increase the reaction temperature to 30-40°C. Be mindful of the potential for increased racemization.

    • Optimize Solvent: Ensure the use of high-purity, anhydrous DMF. In cases of suspected peptide aggregation, consider using a solvent mixture like DCM/DMF/NMP or adding chaotropic salts.

Step 3: Implement Double Coupling

  • Issue: A single coupling attempt may not be sufficient to achieve a quantitative reaction.

  • Solution: After the initial coupling reaction, wash the resin thoroughly with DMF and then perform a second coupling with a fresh solution of activated this compound.

Step 4: Monitor Reaction Completion

  • Issue: It is crucial to confirm the completion of the coupling reaction before proceeding.

  • Solution: Use a qualitative test to check for the presence of free primary amines on the resin. The Kaiser test is a common method for this purpose. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. The following table summarizes representative data on the performance of various coupling reagents.

Coupling Reagent ClassExample ReagentTypical Yield (Hindered Coupling)Relative Racemization RiskKey Advantages
Uronium/Aminium Salts HATUHighLowVery fast and efficient, especially with HOAt.
HBTUHighModerateWidely used, effective for many difficult couplings.
COMUHighLowHigh efficiency, safer (non-explosive) byproducts.
Phosphonium Salts PyBOPHighModerateHigh reactivity, can be used in excess to drive reactions.
Carbodiimides + Additives DIC/OxymaModerate to HighLow to ModerateOxyma is a safer and often more effective additive than HOBt.
DIC/HOBtModerateModerateA classical method, but may be less effective for highly hindered couplings.

Note: These are representative values, and actual yields may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of this compound.

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in high-purity N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an appropriate activator base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended.

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for completion. Once the test is negative (yellow), wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) before proceeding to the next synthesis step.

  • (Optional) Double Coupling: If the Kaiser test is positive, wash the resin with DMF and repeat steps 4-6 with a fresh activation mixture.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This test detects the presence of free primary amines on the peptide-resin.

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the resin beads.

    • Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Progression swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Prepare Activation Mixture (this compound + HATU + DIPEA) wash1->activate couple Add Mixture to Resin (Couple for 2-4 hours) activate->couple kaiser Perform Kaiser Test couple->kaiser wash2 Wash with DMF/DCM kaiser->wash2 Negative double_couple Perform Double Coupling kaiser->double_couple Positive next_step Proceed to Next Cycle wash2->next_step double_couple->kaiser

Caption: Experimental workflow for this compound coupling.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to the incomplete N-terminal Fmoc deprotection of Fmoc-Aph(Cbm)-OH (4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes for incomplete Fmoc deprotection of this compound?

Incomplete Fmoc deprotection of this compound, and peptide chains containing this residue, can typically be attributed to two primary factors:

  • Peptide Aggregation: The aromatic side chain of the phenylalanine derivative, coupled with the hydrogen-bonding capacity of the side-chain carbamoyl (Cbm) group, can promote the formation of stable secondary structures like β-sheets. This aggregation can physically block the piperidine base from accessing the N-terminal Fmoc group, leading to an incomplete reaction.[1][2]

  • Steric Hindrance: While not as sterically bulky as amino acids like Valine or Isoleucine, the substituted phenyl ring can still present a degree of steric hindrance that may slow down the deprotection reaction compared to simpler amino acids like Glycine or Alanine.[3]

Q2: How can I detect that the Fmoc deprotection is incomplete?

Several methods can be used to check for the presence of a free N-terminal amine after the deprotection step:

  • Qualitative Colorimetric Tests:

    • Kaiser Test: This is a common and rapid test. A positive result (blue/purple beads) indicates the presence of a free primary amine, signifying successful Fmoc removal. A negative result (yellow beads) suggests the Fmoc group is still attached.[1]

    • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive colorimetric assay for detecting primary amines.[1]

  • Quantitative UV Monitoring: During automated synthesis, the deprotection can be monitored in real-time. The piperidine base reacts with the dibenzofulvene (DBF) byproduct of Fmoc cleavage to form a DBF-piperidine adduct, which has a characteristic UV absorbance around 301 nm. If the absorbance fails to plateau and return to baseline, it indicates an incomplete reaction.

  • HPLC and Mass Spectrometry (MS) Analysis: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by HPLC and MS. The presence of a peak corresponding to the mass of the Fmoc-protected peptide ([M+222.2 Da]) is a clear indicator of incomplete deprotection.

Q3: My Kaiser test is yellow after the standard deprotection protocol. What is the first thing I should do?

A yellow Kaiser test indicates a failed deprotection. The most straightforward initial step is to repeat the deprotection cycle. This is often referred to as a "double deprotection." Drain the deprotection reagent, wash the resin with DMF, and then treat the resin with a fresh solution of 20% piperidine in DMF for an extended period.

Q4: I am still observing incomplete deprotection after a second piperidine treatment. What are my options?

If repeated standard deprotection fails, more robust methods are required to overcome issues like aggregation. The following strategies can be employed, often in combination.

Troubleshooting Guide: Overcoming Incomplete Deprotection

Issue Recommended Solution Rationale Citation
Peptide Aggregation 1. Switch Solvent: Change the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP).2. Increase Temperature: Perform the deprotection step at an elevated temperature (e.g., 30-40°C).NMP is a more polar solvent and is more effective at disrupting secondary structures and improving resin swelling. Increased temperature provides more kinetic energy to break up aggregates and increase the reaction rate.
Steric Hindrance / Difficult Sequence 1. Extend Deprotection Time: Increase the duration of each piperidine treatment (e.g., from 10 min to 20-30 min).2. Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection cocktail. A common mixture is 2% DBU / 20% piperidine in DMF.Longer reaction times can compensate for slower kinetics due to steric hindrance. DBU is a stronger, non-nucleophilic base that can accelerate the removal of the acidic proton from the fluorenyl group, driving the deprotection reaction.
Poor Reagent Access 1. Ensure Adequate Agitation: Confirm that the resin is being mixed thoroughly during the reaction.2. Check Resin Swelling: Ensure the resin is fully swollen in the solvent before starting the deprotection step.Inefficient mixing can lead to poor reagent delivery throughout the resin bed. Poorly solvated peptide chains are less accessible to reagents.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 10-20 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU-Assisted Deprotection for Difficult Sequences

Caution: DBU is a very strong base and may increase the risk of side reactions like aspartimide formation if Asp is present in the sequence. Use this protocol judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Solvent Removal: Drain the solvent from the reaction vessel.

  • Deprotection: Add a freshly prepared solution of 2% DBU and 20% piperidine (v/v) in DMF or NMP to the resin.

  • Reaction: Agitate the mixture at room temperature for 5-15 minutes. Monitor the reaction progress carefully if using real-time UV analysis.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to remove all traces of DBU and piperidine before proceeding to the next coupling step.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection of sequences containing Aph(Cbm).

G Start Fmoc Deprotection Step (20% Piperidine/DMF) KaiserTest Perform Kaiser Test Start->KaiserTest IsBlue Beads are Blue? KaiserTest->IsBlue Proceed Proceed to Next Coupling Step IsBlue->Proceed Yes Troubleshoot Incomplete Deprotection Detected IsBlue->Troubleshoot No (Yellow) DoubleDeprotect Perform Double Deprotection (Repeat Protocol 1) Troubleshoot->DoubleDeprotect KaiserTest2 Perform Kaiser Test Again DoubleDeprotect->KaiserTest2 IsBlue2 Beads are Blue? KaiserTest2->IsBlue2 IsBlue2->Proceed Yes AdvancedMethods Use Advanced Methods IsBlue2->AdvancedMethods No (Yellow) Option1 Option 1: Switch to NMP Solvent AdvancedMethods->Option1 Option2 Option 2: Increase Temperature (30-40°C) AdvancedMethods->Option2 Option3 Option 3: Use DBU/Piperidine (Protocol 2) AdvancedMethods->Option3 FinalCheck Cleave and Analyze by HPLC/MS Option1->FinalCheck Option2->FinalCheck Option3->FinalCheck

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the novel amino acid Fmoc-Aph(Cbm)-OH. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the critical final step of peptide cleavage and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cleaving peptides containing this compound?

The primary challenge lies in the stability of the carbamoyl (Cbm) protecting group on the side chain of the Aph residue during the final trifluoroacetic acid (TFA) cleavage. While many side-chain protecting groups are designed to be removed during this step, the stability of the Cbm group under strong acid conditions will dictate the optimal cleavage cocktail and reaction time.

Q2: Is the Cbm protecting group expected to be cleaved by TFA?

Based on the behavior of similar carbamoyl-type protecting groups like Tmob (2,4,6-trimethoxybenzyl) on asparagine and glutamine, which are known to be labile to 95% TFA, it is highly probable that the Cbm group on Aph(Cbm) will also be cleaved.[1][2] However, empirical testing on a small scale is always recommended to confirm this for your specific peptide sequence.

Q3: What are the standard recommended cleavage cocktails for peptides containing this compound?

Assuming the Cbm group is TFA-labile, standard cleavage cocktails used in Fmoc solid-phase peptide synthesis (SPPS) are a good starting point. The choice of cocktail primarily depends on the other amino acids present in your peptide sequence.

Q4: How long should the cleavage reaction be performed?

A standard cleavage time of 2-3 hours at room temperature is typically sufficient for most peptides.[3] However, for peptides with multiple sterically hindered residues or those known to be difficult to cleave, extending the reaction time to 4 hours may be necessary.[4] It is advisable to perform a time-course experiment on a small amount of resin to determine the optimal cleavage time for your specific peptide.

Q5: What are the signs of incomplete cleavage?

Incomplete cleavage can manifest as low peptide yield, the presence of multiple peaks on HPLC analysis corresponding to partially protected peptide species, and a mass spectrum showing masses higher than the expected fully deprotected peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Precipitation of the peptide with the resin. 3. Adsorption of the peptide to labware.1. Extend the cleavage time or use a stronger cleavage cocktail (if compatible with your peptide). 2. After filtration, wash the resin with a small amount of fresh cleavage cocktail or TFA to recover any precipitated peptide. 3. Silanize glassware to minimize adsorption.
Presence of Multiple Peaks in HPLC 1. Incomplete removal of side-chain protecting groups (including Cbm). 2. Side reactions during cleavage (e.g., alkylation, oxidation). 3. Aspartimide formation if Asp-Gly or Asp-Ser sequences are present.1. Increase the cleavage time or the concentration of scavengers. Consider using a stronger cleavage cocktail like Reagent K. 2. Ensure a sufficient amount and the correct type of scavengers are used. For peptides containing Trp, Cys, or Met, the use of scavengers is critical. 3. Use a modified cleavage protocol with reduced acidity or temperature if aspartimide formation is suspected.
Unexpected Mass in Mass Spectrometry 1. Incomplete deprotection (mass higher than expected). 2. Modification of amino acid side chains (e.g., +72 Da for t-butylation of Trp). 3. Dehydration of Asn or Gln residues.1. Review cleavage conditions and optimize for complete deprotection. 2. Add appropriate scavengers to the cleavage cocktail to prevent side reactions. For example, use triisopropylsilane (TIS) to scavenge t-butyl cations. 3. Ensure that the cleavage cocktail contains a small amount of water (e.g., 2.5-5%) to prevent dehydration.
Cbm Group Remains Intact (if cleavage is desired) The Cbm group may be more acid-stable than anticipated.Use a stronger acid cocktail, such as one with a higher percentage of TFA or consider alternative cleavage reagents. However, this may risk other side reactions. A small-scale trial is essential.
Cbm Group is Cleaved (if retention is desired) The Cbm group is labile to the chosen cleavage conditions.Use a milder cleavage cocktail with a lower concentration of TFA. This is typically used for peptides synthesized on very acid-sensitive resins (e.g., 2-chlorotrityl chloride resin).

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is recommended for most peptides containing this compound, especially those without other sensitive amino acids like Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Prepare fresh.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Concentrate the filtrate to about 1-2 mL under a gentle stream of nitrogen.

  • Precipitate the peptide by adding the concentrated solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether.

  • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is recommended for peptides containing sensitive amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) in addition to Aph(Cbm).

Materials:

  • Peptide-resin (dried)

  • Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT) (v/v/v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Follow steps 1-11 from Protocol 1, substituting the TFA/TIS/H₂O cocktail with freshly prepared Reagent K.

Data Presentation

The following table summarizes common cleavage cocktails and their recommended uses for peptides containing this compound. The optimal choice depends on the full peptide sequence.

Cleavage CocktailComposition (v/v)Recommended UsePotential Issues
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, for peptides without sensitive residues.May not be sufficient to prevent side reactions with Trp, Cys, or Met.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPeptides containing Trp, Cys, Met, and other sensitive residues.Strong odor due to thioanisole and EDT. Phenol is toxic.
TFA/DCM/TIS/H₂O 90% TFA / 5% DCM / 2.5% TIS / 2.5% H₂OCan improve solubility of some protected peptides.DCM is a volatile organic solvent.

Visualizations

Cleavage_Workflow Experimental Workflow for Peptide Cleavage resin Dried Peptide-Resin cocktail Prepare Cleavage Cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) resin->cocktail cleavage Add Cocktail to Resin (2-3 hours at RT) cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration concentration Concentrate Filtrate filtration->concentration precipitation Precipitate Peptide in Cold Ether concentration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether centrifugation->wash dry Dry Peptide Pellet wash->dry analysis Analyze Peptide (HPLC, MS) dry->analysis

Caption: Workflow for the cleavage and deprotection of synthetic peptides.

Troubleshooting_Logic Troubleshooting Logic for Peptide Cleavage start Cleavage Experiment hplc_ms Analyze Crude Peptide by HPLC/MS start->hplc_ms single_peak Single, Correct Mass Peak? hplc_ms->single_peak success Cleavage Successful single_peak->success Yes multiple_peaks Multiple Peaks / Incorrect Mass single_peak->multiple_peaks No incomplete_deprotection Incomplete Deprotection? multiple_peaks->incomplete_deprotection side_reactions Side Reactions? incomplete_deprotection->side_reactions No optimize_time Increase Cleavage Time / Scavengers incomplete_deprotection->optimize_time Yes change_cocktail Use Stronger Cocktail (e.g., Reagent K) side_reactions->change_cocktail No optimize_scavengers Optimize Scavenger Type and Concentration side_reactions->optimize_scavengers Yes optimize_time->hplc_ms change_cocktail->hplc_ms optimize_scavengers->hplc_ms

Caption: A logical flowchart for troubleshooting common peptide cleavage issues.

References

Fmoc-Aph(Cbm)-OH racemization prevention during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Fmoc-Aph(Cbm)-OH in peptide synthesis, with a specific focus on preventing racemization during coupling reactions.

Troubleshooting Guide

Issue: Detection of a diastereomeric impurity in the peptide containing Aph(Cbm), suggesting racemization.

The appearance of a diastereomeric impurity is a strong indicator that racemization of the this compound residue has occurred during the coupling step. The bulky nature of the 4-(Aminomethyl)benzoic acid (Aph) side chain, further modified with a Carbamoyl (Cbm) group, can increase the susceptibility to racemization. The primary mechanism for racemization of Fmoc-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate under basic conditions. This intermediate can easily lose its stereochemical integrity.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Evaluate and Optimize the Coupling Cocktail

The choice of coupling reagent and base is critical in preventing racemization.

ParameterRecommendation to Minimize RacemizationRationale
Coupling Reagent - Use carbodiimide-based reagents like DIC in combination with a racemization-suppressing additive such as OxymaPure or HOBt.- Consider using phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HBTU, HATU, or COMU, which are known for their efficiency and ability to suppress racemization. For sterically hindered amino acids, TOTT has been reported to yield low racemization levels.Additives like OxymaPure and HOBt react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation.[1] Uronium/aminium reagents can lead to faster coupling times, reducing the window for racemization.
Base - Replace strong, sterically unhindered bases like DIPEA with a weaker or more sterically hindered base.- Recommended bases include N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).The basicity and steric hindrance of the base significantly influence racemization.[2] Weaker and more hindered bases are less likely to abstract the alpha-proton of the activated amino acid, which is a key step in the racemization pathway.[2]

Step 2: Adjust Reaction Conditions

Fine-tuning the reaction parameters can significantly reduce the extent of racemization.

ParameterRecommendation to Minimize RacemizationRationale
Pre-activation Time - Minimize the pre-activation time of the this compound with the coupling reagent and base before adding it to the resin-bound peptide.- Ideally, the activated amino acid should be introduced to the resin immediately after mixing.Prolonged pre-activation increases the lifetime of the highly reactive activated intermediate, providing more opportunity for oxazolone formation and subsequent racemization.[1]
Temperature - Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature.- If using microwave-assisted peptide synthesis, consider lowering the coupling temperature.Higher temperatures can accelerate the rate of racemization.[3] Lowering the temperature can help to control this side reaction.
Solvent - Ensure the use of high-purity, anhydrous solvents (e.g., DMF, NMP).The choice of solvent can influence reaction kinetics and the stability of intermediates.

Step 3: Analytical Verification

After implementing the above changes, it is crucial to analyze the extent of racemization to confirm the effectiveness of the modifications.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the ratio of L- and D-isomers.

  • Protocol: A detailed experimental protocol for the chiral HPLC analysis of Fmoc-amino acids is provided in the "Experimental Protocols" section below.

Logical Workflow for Troubleshooting Racemization

The following diagram illustrates a logical workflow for addressing racemization issues with this compound.

Caption: Troubleshooting workflow for this compound racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of this compound?

A1: The primary cause of racemization is the formation of a 5(4H)-oxazolone intermediate during the activation of the carboxylic acid of this compound. This is particularly prevalent under basic conditions. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.

Q2: Are there any "racemization-free" coupling reagents?

A2: While some coupling reagents are marketed as "low-racemization," no coupling method is completely free of racemization under all conditions. However, reagents like COMU, and carbodiimides used with additives like OxymaPure, are designed to significantly suppress racemization. The choice of reagent, additive, base, solvent, and reaction time all contribute to the final level of epimerization.

Q3: How does the Cbm protecting group on the Aph side chain affect racemization?

A3: While the primary site of racemization is the alpha-carbon of the amino acid backbone, the bulky and electron-withdrawing nature of the side chain can have an indirect influence. Steric hindrance from the Cbm-protected Aph side chain might slow down the desired coupling reaction, potentially allowing more time for the competing racemization pathway to occur.

Q4: Can the Fmoc deprotection step cause racemization?

A4: While racemization is most common during the coupling step, some studies have indicated that prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can also lead to a low level of racemization for sensitive amino acids, especially if the C-terminal amino acid is esterified to the resin.

Chemical Pathway of Racemization

The following diagram illustrates the chemical pathway leading to racemization via oxazolone formation.

G cluster_0 Racemization Pathway activated_aa Activated this compound oxazolone 5(4H)-Oxazolone Intermediate activated_aa->oxazolone + Base - H+ planar_enolate Planar Enolate oxazolone->planar_enolate + Base - H+ d_isomer D-Aph(Cbm) Peptide oxazolone->d_isomer + Peptide-NH2 planar_enolate->oxazolone + H+ (non-stereospecific)

Caption: Mechanism of racemization via oxazolone formation.

Experimental Protocols

Protocol: Chiral HPLC Analysis of this compound Racemization

This protocol provides a general framework for the analysis of the enantiomeric purity of this compound after a coupling reaction. The specific conditions may need to be optimized for your particular peptide sequence and HPLC system.

1. Sample Preparation:

  • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often effective for the separation of Fmoc-amino acid enantiomers. Examples include columns with cellulose or amylose derivatives (e.g., Chiralpak IA, IC, or AD-H).

  • Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC of Fmoc-amino acids is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase containing an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid).

    • Initial Gradient: A common starting point is a gradient of 30-70% acetonitrile in water (both with 0.1% TFA) over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-40°C.

  • Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

3. Analysis:

  • Inject a standard of racemic this compound (if available) or a sample from a coupling reaction known to cause racemization to identify the retention times of the L- and D-isomers.

  • Inject the prepared sample of your synthesized peptide.

  • Integrate the peak areas of the L- and D-isomers. The percentage of the D-isomer corresponds to the extent of racemization. The enantiomeric excess (% ee) can be calculated as: ((Area_L - Area_D) / (Area_L + Area_D)) * 100.

4. Optimization:

  • If the resolution between the enantiomers is poor, adjust the mobile phase composition (e.g., change the organic modifier or its concentration) or the flow rate.

  • Screening different chiral stationary phases may be necessary to achieve optimal separation.

References

Technical Support Center: Fmoc-Aph(Cbm)-OH Solubility and Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the handling and use of Fmoc-Aph(Cbm)-OH in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively address challenges associated with the poor solubility of this reagent and the aggregation of peptides containing it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] It consists of an alpha-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a carbamoyl (Cbm) moiety on the side chain of the aromatic phenylalanine derivative.[1][2] This building block is particularly important in the synthesis of peptide-based therapeutics.[1][2]

Q2: I am observing poor solubility of this compound in my synthesis solvent. What can I do?

Poor solubility of Fmoc-protected amino acids is a common issue. To improve the solubility of this compound, consider the following strategies:

  • Solvent Optimization: Utilize highly polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO). Mixtures of these solvents can also be effective. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective for hydrophobic peptides.

  • Heating and Sonication: Gently heating the solution to 37°C or using an ultrasonic bath can aid in dissolution.

  • Additives: The use of chaotropic agents like urea can improve solubility during the coupling step.

Q3: My peptide synthesis is failing, showing incomplete coupling and deprotection. Could this be due to the peptide itself?

Yes, these are classic signs of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the reactive N-terminus, preventing efficient coupling and deprotection reactions.

Q4: How can I detect peptide aggregation during synthesis?

Several indicators can point to on-resin aggregation:

  • Resin Shrinking: The peptide-resin may shrink or fail to swell properly in the synthesis solvent.

  • UV Profile Changes: In continuous flow synthesizers, a flattened and broadened Fmoc-deprotection UV profile can indicate aggregation.

  • Unreliable Amine Tests: Standard tests like the Kaiser or TNBS test may yield false negatives, indicating a complete reaction when the N-terminus is inaccessible due to aggregation.

Q5: What are the primary strategies to overcome peptide aggregation during SPPS?

There are three main approaches to mitigate on-resin aggregation:

  • Modifying Synthesis Conditions: This includes optimizing solvents, adding chaotropic salts, or using elevated temperatures (microwave-assisted synthesis).

  • Backbone Modifications: Incorporating protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can disrupt hydrogen bonding and prevent aggregation.

  • Specialized Reagents and Resins: Using pseudoproline dipeptides can disrupt secondary structure formation. Employing resins with good swelling properties, like PEG-based resins, can also be beneficial.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered when using this compound.

Problem Potential Cause Recommended Solution(s)
This compound fails to dissolve completely. Low solvent polarity.Use NMP or a DMF/NMP mixture. Consider adding DMSO (up to 25%).
Insufficient agitation.Apply gentle heating (37°C) and/or sonication.
Slow or incomplete coupling reactions. On-resin peptide aggregation.Switch to a more effective solvating solvent like NMP.
Add chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl in DMF) to the wash steps before coupling.
Employ microwave-assisted coupling to provide thermal energy.
Steric hindrance.Use a stronger activating agent like HATU or PyBOP.
Incomplete Fmoc deprotection. Peptide aggregation blocking the N-terminus.Use a more effective deprotection solution, such as 20% piperidine in NMP.
Increase deprotection time or perform a double deprotection.
Incorporate backbone protection (e.g., Hmb or Dmb) at strategic residues.
False negative Kaiser or other amine tests. Inaccessible N-terminus due to aggregation.Rely on other analytical methods like a small cleavage and LC-MS analysis to monitor reaction completion.
Proceed with the next coupling, but consider using a more robust coupling protocol.

Experimental Protocols

Protocol 1: Improving this compound Solubility
  • Solvent Selection: Prepare a solution of this compound in NMP or a 1:1 mixture of DMF and NMP.

  • Dissolution: Add the solvent to the solid this compound and vortex thoroughly.

  • Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • Gentle Heating: As a final step, the solution can be warmed to 37°C for a short period to aid dissolution.

Protocol 2: Using Chaotropic Salts to Disrupt Aggregation
  • Resin Preparation: After the standard Fmoc deprotection and DMF washes, perform the following additional washes.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1 minute each.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to remove the chaotropic salt before proceeding to the coupling step.

  • Coupling: Proceed with the standard amino acid coupling protocol.

Protocol 3: Microwave-Assisted Peptide Synthesis
  • Synthesizer Programming: Program the microwave peptide synthesizer with the desired peptide sequence.

  • Method Selection: Choose a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Reagent Preparation: Prepare solutions of Fmoc-amino acids, activators, and deprotection reagents as required by the instrument's protocol.

  • Synthesis Execution: Initiate the automated synthesis. The microwave energy will help to disrupt aggregation and accelerate reaction times.

Visualizing Workflows and Concepts

The following diagrams illustrate key concepts and workflows for dealing with this compound solubility and peptide aggregation.

G Workflow for Dissolving Poorly Soluble Fmoc-Amino Acids A Start: Poorly soluble This compound B Use high polarity solvent (NMP, DMF/NMP) A->B C Sonication (5-10 min) B->C D Gentle Heating (37°C) C->D E Fully Dissolved Solution D->E

Caption: Stepwise workflow for dissolving this compound.

G Strategies to Mitigate On-Resin Peptide Aggregation A Peptide Aggregation Detected B Modify Synthesis Conditions A->B C Incorporate Backbone Modification A->C D Use Specialized Reagents/Resins A->D B1 Switch to NMP/DMSO B->B1 B2 Add Chaotropic Salts (LiCl, NaClO₄) B->B2 B3 Microwave-Assisted Synthesis B->B3 C1 Use Hmb or Dmb protected amino acids C->C1 D1 Incorporate Pseudoproline Dipeptides D->D1 D2 Use PEG-based Resins D->D2

Caption: Overview of approaches to combat peptide aggregation.

G Decision Tree for Troubleshooting Poor Coupling A Poor Coupling Efficiency Observed B Is this compound fully dissolved? A->B C Improve Dissolution (Protocol 1) B->C No D Are there signs of peptide aggregation? B->D Yes C->D E Implement Anti-Aggregation Strategy (e.g., Chaotropic Salts, Microwave) D->E Yes G Continue Synthesis D->G No F Consider Backbone Modification for resynthesis E->F F->G

Caption: Troubleshooting logic for poor coupling reactions.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like Fmoc-Aph(Cbm)-OH is critical for the successful synthesis of high-quality peptides. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the chemical and enantiomeric purity of this compound, a key building block in solid-phase peptide synthesis (SPPS).[1][2] We present detailed experimental protocols and supporting data to facilitate informed decisions on the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely used method for determining the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and robustness.[3] The method separates the target compound from potential impurities based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Chemical Purity

A typical RP-HPLC method for the analysis of this compound can be established as follows. It is important to note that while a specific application note for this novel amino acid derivative is not widely published, the following protocol is based on established methods for similar Fmoc-amino acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Temperature: Room temperature.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (1:1 v/v).

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can lead to undesired side products in peptide synthesis.[4] Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for separating and quantifying enantiomers.

  • Instrumentation: As above.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or CHIROBIOTIC T).

  • Mobile Phase: Isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% TFA or 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Temperature: Ambient.

Comparison of Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages in terms of speed, resolution, or the type of information they provide.

TechniquePrincipleAdvantagesDisadvantages
HPLC Chromatographic separation based on polarity (RP-HPLC) or chirality (Chiral HPLC).High resolution, quantitative, robust, widely available.Can be time-consuming, requires significant solvent usage.
UPLC Ultra-Performance Liquid Chromatography, uses smaller particles and higher pressures than HPLC.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher initial instrument cost, operates at very high pressures.
SFC Supercritical Fluid Chromatography, uses a supercritical fluid (typically CO2) as the mobile phase.Faster than HPLC, lower organic solvent consumption, environmentally friendly.May require method development to achieve desired selectivity.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Provides unambiguous structural confirmation, can quantify impurities without a reference standard (qNMR).Lower sensitivity than chromatographic methods, higher instrumentation cost.
MS Mass Spectrometry determines the mass-to-charge ratio of ions.High sensitivity, provides molecular weight confirmation, excellent for identifying unknown impurities.Typically coupled with a separation technique (LC-MS) for complex mixtures.

Experimental Workflows

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Injection Inject Sample Dissolution->Injection Column C18 or Chiral Column Injection->Column Detection UV Detector (265 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity cluster_primary Primary Analysis cluster_orthogonal Orthogonal Verification Sample This compound RP_HPLC RP-HPLC (Chemical Purity) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC LC_MS LC-MS (Impurity ID & MW Confirmation) Sample->LC_MS NMR qNMR (Structural Confirmation & Absolute Purity) Sample->NMR Final_Purity Final Purity Report RP_HPLC->Final_Purity Chiral_HPLC->Final_Purity LC_MS->Final_Purity NMR->Final_Purity

References

Navigating Peptide Characterization: A Comparative Guide to the Mass Spectrometry of Fmoc-Aph(Cbm)-OH Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the robust characterization of these molecules is paramount. The incorporation of modified amino acids, such as Fmoc-Aph(Cbm)-OH, a key building block in the synthesis of somatostatin receptor subtype 2 (SSTR2) antagonists, introduces unique analytical challenges.[1] This guide provides a comparative analysis of the mass spectrometry characterization of peptides containing this compound versus those with the unmodified counterpart, Fmoc-Phe-OH. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to optimize the analysis of these critical therapeutic candidates.

Performance Comparison: The Impact of the Carbamoyl Group on Mass Spectrometry

The introduction of the carbamoyl (Cbm) group on the phenyl ring of phenylalanine significantly influences the behavior of the resulting peptide in mass spectrometry. This modification can affect ionization efficiency, fragmentation patterns, and chromatographic retention time. Understanding these differences is crucial for accurate data interpretation and quality control.

A key indicator of the presence of the carbamoyl group during tandem mass spectrometry (MS/MS) is the observation of a characteristic neutral loss. Specifically, a neutral loss of 43.0058 Da, corresponding to isocyanic acid (HNCO), is a specific feature of carbamylated peptides.[2] This neutral loss can be a valuable diagnostic tool for confirming the successful incorporation of the this compound residue.

ParameterPeptide with this compoundPeptide with Fmoc-Phe-OHRationale & Implications
Precursor Ion (m/z) Higher m/z due to the added mass of the carbamoyl group (C H₃N O).Lower m/z.The mass difference can be used to confirm the modification.
Ionization Efficiency Potentially lower.Generally higher.The carbamoyl group can increase the hydrophobicity of the peptide, which may negatively impact ionization efficiency in electrospray ionization (ESI).[2]
Fragmentation Pattern (CID/HCD) Predominantly b- and y-type ions, with a potential for a characteristic neutral loss of isocyanic acid (-43.0058 Da). Fragmentation efficiency may be reduced.[2]Standard b- and y-type ion series.The carbamoyl group can influence charge distribution, potentially affecting fragmentation pathways. The neutral loss is a key diagnostic feature.
Chromatographic Retention Time (RP-HPLC) Increased retention time.[2]Shorter retention time.The increased hydrophobicity from the carbamoyl group leads to stronger interaction with the stationary phase.

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on meticulous sample preparation and instrument setup. Below are detailed protocols for the analysis of synthetic peptides.

Sample Preparation for Mass Spectrometry
  • Cleavage and Deprotection:

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the solid support and remove protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the fractions containing the purified peptide and lyophilize.

  • Sample Reconstitution:

    • Dissolve the lyophilized peptide in a solvent suitable for mass spectrometry, typically 50% acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 10 micrograms per mL.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Method:

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-40% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Data-dependent acquisition (DDA) using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure efficient fragmentation.

  • Data Analysis:

    • Process the acquired data using appropriate software to identify the peptide and its fragments.

    • Manually inspect the MS/MS spectra to confirm the b- and y-ion series and to identify any characteristic neutral losses.

Visualizing Key Processes

To aid in the understanding of the broader context of this research, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Somatostatin Receptor Signaling Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi activates Somatostatin Somatostatin (or Antagonist) Somatostatin->SSTR2 AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Inhibition of Hormone Secretion & Proliferation PKA->CellularResponse leads to

Somatostatin Receptor 2 Signaling Pathway

Peptide Characterization Workflow SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection (TFA cocktail) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization MS_Analysis LC-MS/MS Analysis (ESI, CID/HCD) Lyophilization->MS_Analysis Data_Interpretation Data Interpretation (Sequence confirmation, PTM analysis) MS_Analysis->Data_Interpretation

Experimental Workflow for Peptide Characterization

References

A Comparative Guide to Fmoc-Aph(Cbm)-OH and Fmoc-Aph(Hor)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the choice of building blocks is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). For the incorporation of non-standard amino acids, particularly those with functionalized side chains, a careful evaluation of the available derivatives is crucial. This guide provides an objective comparison of two such derivatives: Fmoc-Aph(Cbm)-OH and Fmoc-Aph(Hor)-OH, focusing on their performance in SPPS, supported by available data and experimental considerations.

Chemical Properties and Structural Overview

This compound and Fmoc-Aph(Hor)-OH are both derivatives of 4-aminophenylalanine (Aph) where the alpha-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The key distinction lies in the protecting group on the side-chain amino functionality.

  • This compound incorporates a carbamoyl (Cbm) group.[1]

  • Fmoc-Aph(Hor)-OH features a hydroorotyl (Hor) group.[2][3]

These structural differences influence the steric hindrance around the side chain and can impact coupling efficiency, potential side reactions, and deprotection conditions during SPPS.

PropertyThis compoundFmoc-Aph(Hor)-OH
Synonym 4-(Aminocarbonyl)amino-N-Fmoc-L-phenylalanineFmoc-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-L-phenylalanine
Molecular Formula C₂₅H₂₃N₃O₅C₂₉H₂₆N₄O₇
Molecular Weight 445.47 g/mol 542.5 g/mol
Appearance Off-white powderOff-white to white solid
Primary Application Synthesis of peptide-based therapeutics, including somatostatin receptor subtype 2 (SSTR2) antagonists.Intermediate in the synthesis of Degarelix, a GnRH antagonist for prostate cancer treatment.

Performance in Solid-Phase Peptide Synthesis (SPPS)

While direct, head-to-head quantitative comparisons in the literature are scarce, the structural differences and applications of these two molecules allow for an informed comparative analysis of their expected performance in SPPS.

Coupling Efficiency and Steric Hindrance

The larger and more complex Hor group in Fmoc-Aph(Hor)-OH introduces greater steric bulk compared to the Cbm group. This increased steric hindrance may necessitate optimized coupling conditions to ensure complete and efficient incorporation into the growing peptide chain. For sterically hindered amino acids, the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles is often recommended.

Side Reactions

A key advantage of the Hor group is its potential to reduce side reactions. The enhanced steric shielding provided by the Hor group can minimize unwanted interactions during peptide elongation and cyclization steps. Common side reactions in SPPS include racemization and the formation of deletion or truncated sequences. The bulkier side chain of Fmoc-Aph(Hor)-OH may offer better protection against such events.

Deprotection

The final deprotection of the side-chain protecting group is a critical step. Both Cbm and Hor groups are typically removed under acidic conditions, commonly with a trifluoroacetic acid (TFA) cocktail. However, anecdotal evidence suggests that the deprotection of the Hor group may require longer reaction times or stronger acidic conditions compared to the Cbm group. This is an important consideration for the overall synthesis strategy, as prolonged exposure to strong acids can potentially damage the final peptide.

Experimental Protocols

The following are generalized protocols for the use of this compound and Fmoc-Aph(Hor)-OH in SPPS. It is important to note that optimization may be required based on the specific peptide sequence, the resin used, and the automated synthesizer.

General SPPS Cycle

The standard SPPS cycle involves the iterative removal of the N-terminal Fmoc protecting group and the coupling of the next amino acid.

SPPS_Workflow Resin Resin with free amine Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Amino Acid (this compound or Fmoc-Aph(Hor)-OH) Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for next cycle Wash2->Next_Cycle Next_Cycle->Coupling Next Amino Acid

Figure 1: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Recommended Coupling Protocol for this compound and Fmoc-Aph(Hor)-OH

Given the potential for steric hindrance, especially with Fmoc-Aph(Hor)-OH, a robust coupling protocol is recommended.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound or Fmoc-Aph(Hor)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For Fmoc-Aph(Hor)-OH, a longer coupling time or a second coupling may be beneficial.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result indicates a complete reaction).

Final Cleavage and Side-Chain Deprotection
  • Resin Preparation: After the final Fmoc deprotection and thorough washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. As noted, a longer cleavage time may be necessary for complete deprotection of the Hor group.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationships in SPPS

The success of SPPS relies on a series of well-defined and orthogonal steps. The choice of protecting groups is central to this logic.

SPPS_Logic cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Steps Final Steps Fmoc_Deprotection Nα-Fmoc Deprotection (Base Labile) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Exposes N-terminal amine Side_Chain_Deprotection Side-Chain Deprotection (Acid Labile - Cbm/Hor) Cleavage Cleavage from Resin (Acid Labile) Orthogonality Orthogonal Protection Strategy Orthogonality->Fmoc_Deprotection Orthogonality->Side_Chain_Deprotection

References

Validating Fmoc-Aph(Cbm)-OH Incorporation: A Comparative Guide to Edman Degradation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids like Fmoc-Aph(Cbm)-OH is paramount for the synthesis of complex, bioactive peptides. This guide provides a comprehensive comparison of Edman degradation and alternative analytical techniques for validating the successful integration of this carbamoylated phenylalanine derivative.

This compound, or Nα-Fmoc-4-(carbamoylamino)-L-phenylalanine, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides in fields such as oncology and immunology.[1] The carbamoyl group on the phenyl ring introduces unique structural and functional properties to the resulting peptide. Ensuring its correct placement within the peptide sequence is a critical quality control step. This guide details the experimental protocols and presents a comparative analysis of Edman degradation, mass spectrometry, and amino acid analysis for this validation process.

Comparative Analysis of Validation Methods

The choice of analytical method for validating this compound incorporation depends on various factors, including the required level of detail, sample availability, and the specific questions being addressed. While Edman degradation provides direct sequential information, mass spectrometry offers high sensitivity and mass accuracy, and amino acid analysis delivers quantitative compositional data.

Method Principle Information Provided Advantages Limitations
Edman Degradation Sequential chemical cleavage of the N-terminal amino acid, followed by identification of the resulting phenylthiohydantoin (PTH) derivative by HPLC.[2][3][4]Confirms the position of Aph(Cbm) in the peptide sequence.- Provides direct sequence information.[5] - Well-established and reproducible technique.- Requires a free N-terminus. - Limited to peptides of up to 50-60 residues. - Identification of modified amino acids can be challenging without standards. - Lower throughput compared to mass spectrometry.
Mass Spectrometry (MS/MS) Measurement of the mass-to-charge ratio of the intact peptide and its fragments to determine the amino acid sequence.Confirms the total mass of the peptide, indicating the incorporation of Aph(Cbm). Tandem MS (MS/MS) provides sequence information.- High sensitivity and accuracy. - Can analyze complex mixtures. - Provides definitive evidence of incorporation through mass determination.- Does not inherently provide the exact position of isomeric or isobaric residues without careful fragmentation analysis. - Can be destructive to the sample.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.Quantifies the amount of Aph(Cbm) relative to other amino acids in the peptide.- Provides accurate quantitative data on amino acid composition. - Can be used to determine the overall purity of the peptide.- Destroys the peptide, losing all sequential information. - Does not confirm the position of Aph(Cbm) in the sequence. - Requires a standard for Aph(Cbm) for accurate quantification.

Edman Degradation: A Closer Look

Edman degradation remains a valuable tool for unambiguous sequence determination. However, the successful identification of modified amino acids like Aph(Cbm) hinges on understanding the chromatographic behavior of its corresponding PTH derivative.

Predicted Chromatographic Behavior of PTH-Aph(Cbm)

While no direct literature on the HPLC elution profile of PTH-Aph(Cbm) was found, we can infer its likely behavior based on studies of structurally similar modified amino acids. A study by the ABRF Edman Sequencing Research Group (ESRG) investigated the sequencing of a peptide containing N-carbamyl-lysine. The carbamoyl moiety is the key functional group in the side chain of Aph(Cbm). This study provides the closest available analogy for predicting the behavior of PTH-Aph(Cbm).

Based on the structure of Aph(Cbm), its PTH derivative would be more polar than PTH-phenylalanine due to the presence of the carbamoyl group. This increased polarity would likely lead to a shorter retention time on a reversed-phase HPLC column compared to PTH-Phe. The exact elution position would need to be confirmed by synthesizing a PTH-Aph(Cbm) standard.

Potential Challenges and Considerations
  • Standard Unavailability: The primary challenge in validating Aph(Cbm) incorporation by Edman degradation is the lack of a commercially available PTH-Aph(Cbm) standard. This makes definitive identification based on retention time alone difficult.

  • Side Chain Stability: The carbamoyl group is generally stable under the acidic and basic conditions of Edman chemistry. However, careful optimization of the cleavage and conversion steps may be necessary to prevent any potential side reactions.

Experimental Protocols

Edman Degradation Workflow

The general workflow for Edman degradation involves a cyclical process of coupling, cleavage, and conversion, followed by HPLC analysis.

Edman_Degradation_Workflow cluster_peptide Peptide on Sequencer Support cluster_cycle Edman Cycle cluster_analysis Analysis Peptide N-terminus-Peptide-C-terminus Coupling 1. Coupling with PITC (Phenylisothiocyanate) Peptide->Coupling Mildly Alkaline Conditions Wash1 Wash Coupling->Wash1 Cleavage 2. Cleavage with TFA (Trifluoroacetic Acid) Wash1->Cleavage Anhydrous Acid Cleavage->Peptide Shortened Peptide (Ready for next cycle) Wash2 Wash Cleavage->Wash2 Conversion 3. Conversion to PTH-Amino Acid Wash2->Conversion Aqueous Acid HPLC HPLC Analysis Conversion->HPLC Identification Identification of PTH-Amino Acid HPLC->Identification Compare to Standards

A generalized workflow for automated Edman degradation.

Protocol:

  • Sample Preparation: The purified peptide containing Aph(Cbm) is loaded onto the sequencer's reaction cartridge.

  • Coupling: The peptide is treated with phenylisothiocyanate (PITC) under basic conditions to derivatize the N-terminal amino group.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA).

  • Extraction and Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is extracted and then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.

  • HPLC Analysis: The resulting PTH-amino acid is injected onto a reversed-phase HPLC column and its retention time is compared to that of known PTH-amino acid standards. For Aph(Cbm), this would be compared to a synthesized standard or its predicted retention time.

  • Cycle Repetition: The remaining peptide undergoes the next cycle of degradation.

Mass Spectrometry (MS/MS) Protocol

MS_Workflow Peptide Peptide Sample (containing Aph(Cbm)) Ionization Ionization (e.g., ESI or MALDI) Peptide->Ionization MS1 MS1 Analysis (Intact Mass) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID, HCD, etc.) Isolation->Fragmentation MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Sequencing Sequence Determination MS2->Sequencing

A typical workflow for peptide sequencing by tandem mass spectrometry.

Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable solvent for electrospray ionization (ESI) or mixed with a matrix for matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Analysis: The intact mass of the peptide is determined to confirm that the overall mass corresponds to the theoretical mass of the peptide with the incorporated Aph(Cbm).

  • Tandem MS (MS/MS) Analysis: The peptide ion of interest is isolated and fragmented.

  • Sequence Analysis: The resulting fragment ion spectrum (MS/MS spectrum) is analyzed to determine the amino acid sequence. The mass difference between adjacent fragment ions will confirm the presence and position of the Aph(Cbm) residue.

Amino Acid Analysis (AAA) Protocol

AAA_Workflow Peptide Peptide Sample (containing Aph(Cbm)) Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Peptide->Hydrolysis Derivatization Amino Acid Derivatization (e.g., PITC) Hydrolysis->Derivatization Separation HPLC or Ion-Exchange Chromatography Derivatization->Separation Quantification Quantification (Comparison to Standards) Separation->Quantification

The general steps involved in amino acid analysis.

Protocol:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized to make them detectable, for example, with PITC.

  • Chromatographic Separation: The derivatized amino acids are separated by reversed-phase HPLC or ion-exchange chromatography.

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a standard mixture of amino acids, which must include a known amount of Aph(Cbm) for accurate quantification.

Conclusion

The validation of this compound incorporation is a critical step in the synthesis of modified peptides. While Edman degradation offers the advantage of direct sequence confirmation, its application to this specific unnatural amino acid is hampered by the current lack of a commercially available PTH-Aph(Cbm) standard. Mass spectrometry, particularly tandem MS, provides a powerful and sensitive alternative for confirming both the incorporation and the position of Aph(Cbm). Amino acid analysis serves as a complementary technique for quantitative assessment of its incorporation. For unambiguous validation, a combination of these methods is recommended. The development of a standardized PTH-Aph(Cbm) derivative would significantly enhance the utility of Edman degradation for routine quality control in the synthesis of Aph(Cbm)-containing peptides.

References

A Comparative Guide to Biological Assays for Peptides Synthesized with Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering avenues to enhance potency, stability, and target specificity. Among these, Fmoc-Aph(Cbm)-OH, a carbamoyl-functionalized phenylalanine derivative, has emerged as a critical building block in the synthesis of potent receptor antagonists. This guide provides an objective comparison of the performance of peptides synthesized with this compound against relevant alternatives, supported by experimental data and detailed methodologies for key biological assays.

Introduction to this compound in Peptide Synthesis

This compound is instrumental in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced biological activity. Its primary application lies in the development of somatostatin receptor subtype 2 (SSTR2) antagonists. SSTR2 is a G protein-coupled receptor overexpressed in many neuroendocrine tumors (NETs), making it a prime target for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT).

While SSTR2 agonists like DOTATATE have been the standard of care, recent evidence suggests that SSTR2 antagonists can offer superior tumor targeting. This is attributed to their ability to bind to a larger number of receptor sites. Peptides incorporating this compound, such as the well-characterized SSTR2 antagonist JR11 and its analogs, are at the forefront of this paradigm shift.

Performance Comparison of SSTR2-Targeting Peptides

The biological activity of peptides is most commonly assessed through receptor binding affinity, cellular uptake, and cytotoxicity assays. The following tables summarize quantitative data comparing SSTR2 antagonists, which often contain this compound, with SSTR2 agonists.

Table 1: Comparative SSTR2 Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (peptide) and its receptor. It is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher affinity.

CompoundDescriptionCell LineIC50 (nM)Reference
[177Lu]Lu-DOTA-JR11 SSTR2 Antagonist (contains Aph(Cbm))U2OS-SSTR22.7[1]
8a JR11 Analog with Albumin BinderU2OS-SSTR280[1]
8b JR11 Analog with Albumin BinderU2OS-SSTR2130[1]
[111In]In-DOTA-BASS SSTR2 AntagonistHEK293-SSTR29.4 ± 0.4[2][3]
[111In]In-DTPA-TATE SSTR2 AgonistHEK293-SSTR21.3 ± 0.2
[natLu]Lu-AAZTA5-LM4 SSTR2 Antagonist (contains Aph(Cbm))HEK293-SSTR20.55 ± 0.38
DOTA-LM3 SSTR2 Antagonist (contains Aph(Cbm))HEK293-SSTR21.4 ± 0.5
Table 2: Comparative In Vitro and In Vivo Tumor Uptake

Tumor uptake is a critical measure of a peptide's effectiveness for in vivo imaging and therapy. It is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

CompoundDescriptionTumor ModelTime PointTumor Uptake (%ID/g)Reference
[177Lu]Lu-DOTA-JR11 SSTR2 Antagonist (contains Aph(Cbm))H69 Xenografts4 h8.4 ± 0.5
[177Lu]Lu-DOTA-JR11 SSTR2 Antagonist (contains Aph(Cbm))H69 Xenografts24 h6.1 ± 0.5
[177Lu]Lu-DOTA-JR11 SSTR2 Antagonist (contains Aph(Cbm))H69 Xenografts72 h3.6 ± 0.4
[177Lu]Lu-AAZTA5-LM4 SSTR2 Antagonist (contains Aph(Cbm))HEK293-SSTR2 Xenografts4 h31.38 ± 4.24
[177Lu]Lu-DOTA-LM3 SSTR2 Antagonist (contains Aph(Cbm))HEK293-SSTR2 Xenografts4 h45.55 ± 1.66
[111In]In-DOTA-sst(2)-ANT SSTR2 Antagonistsst(2)-expressing tumors-Higher than agonist
[111In]In-DTPA-TATE SSTR2 Agonistsst(2)-expressing tumors-Lower than antagonist

These data consistently demonstrate that SSTR2 antagonists, often synthesized using this compound, exhibit significantly higher tumor uptake compared to SSTR2 agonists. This is a key advantage for therapeutic applications, as it can lead to a higher radiation dose delivered to the tumor.

Key Experimental Protocols

Accurate and reproducible biological data rely on well-defined experimental protocols. The following sections detail the methodologies for the key assays used to evaluate peptides synthesized with this compound.

Competitive SSTR2 Binding Assay

This assay determines the affinity of a test peptide for SSTR2 by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • SSTR2-expressing cells (e.g., HEK293-SSTR2, AR42J)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA)

  • Radiolabeled SSTR2 ligand (e.g., [125I]Tyr³-octreotide, [177Lu]Lu-DOTA-JR11)

  • Unlabeled test peptides and reference compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize SSTR2-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Add increasing concentrations of the unlabeled test peptide.

  • Add a constant concentration of the radiolabeled ligand to all wells.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.

Cellular Uptake and Internalization Assay

This assay measures the amount of radiolabeled peptide that binds to the cell surface and is subsequently internalized by the cells.

Materials:

  • SSTR2-expressing cells cultured in 24- or 96-well plates

  • Radiolabeled test peptide

  • Binding medium (e.g., serum-free cell culture medium)

  • Acid wash buffer (e.g., 0.2 M glycine in saline, pH 2.5) to strip surface-bound radioactivity

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed SSTR2-expressing cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

  • Incubation: Wash the cells with binding medium and then incubate with a known concentration of the radiolabeled peptide at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Washing: At each time point, remove the radioactive medium and wash the cells with ice-cold binding medium to stop the uptake process.

  • Surface-Bound vs. Internalized Radioactivity:

    • To measure the internalized fraction, incubate the cells with ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) to remove surface-bound radioactivity. Collect this fraction.

    • Lyse the cells with lysis buffer to release the internalized radioactivity. Collect this fraction.

  • Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as the percentage of the total added radioactivity per million cells.

Cytotoxicity Assay (MTS/MTT Assay)

This colorimetric assay assesses the effect of a peptide on cell viability and proliferation.

Materials:

  • Target tumor cells (e.g., AR42J, BON)

  • Cell culture medium

  • Test peptides at various concentrations

  • MTS or MTT reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the tumor cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptide. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan product.

  • Quantification: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing the Molecular Landscape

Understanding the underlying biological pathways and experimental processes is crucial for interpreting the data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by SSTR2 antagonists and a typical experimental workflow.

SSTR2 Antagonist Signaling Pathway

SSTR2 is a G protein-coupled receptor that, upon activation by its natural ligand somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, can influence downstream signaling cascades such as the MAPK/ERK pathway, often resulting in anti-proliferative effects. SSTR2 antagonists bind to the receptor but do not elicit this downstream signaling, thereby blocking the effects of endogenous somatostatin.

SSTR2_Signaling SSTR2 Signaling Pathway Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Somatostatin Somatostatin (Agonist) SSTR2 SSTR2 Somatostatin->SSTR2 Binds & Activates Antagonist SSTR2 Antagonist (e.g., JR11) Antagonist->SSTR2 Binds & Blocks G_protein Gαi/o SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibits ERK MAPK/ERK Pathway PKA->ERK Proliferation ↓ Cell Proliferation ERK->Proliferation

Caption: SSTR2 signaling modulation by agonists and antagonists.

Experimental Workflow for Peptide Evaluation

The process of evaluating a novel peptide involves a series of well-defined steps, from synthesis to in vivo testing. This workflow ensures a systematic and comprehensive assessment of the peptide's biological properties.

Experimental_Workflow Workflow for Biological Evaluation of Peptides cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis (with this compound) Purification HPLC Purification SPPS->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Binding Receptor Binding Assay (IC50 Determination) Analysis->Binding Uptake Cellular Uptake & Internalization Binding->Uptake Cytotoxicity Cytotoxicity Assay (IC50 Determination) Uptake->Cytotoxicity Biodistribution Biodistribution Studies (%ID/g) Cytotoxicity->Biodistribution Promising candidates Imaging PET/SPECT Imaging Biodistribution->Imaging Therapy Radionuclide Therapy Studies Imaging->Therapy

Caption: A typical experimental workflow for peptide evaluation.

Conclusion

The use of this compound in the synthesis of SSTR2 antagonists represents a significant advancement in the development of targeted diagnostics and therapeutics for neuroendocrine tumors. The available data strongly suggest that these antagonists, exemplified by compounds like JR11 and LM3, offer superior tumor targeting capabilities compared to traditional SSTR2 agonists. This is primarily evidenced by their higher tumor uptake in preclinical and clinical studies.

While direct comparative data isolating the effect of the Aph(Cbm) modification is limited, the overall success of peptides incorporating this building block underscores its importance. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to rigorously evaluate their own novel peptides and contribute to this promising field of drug discovery. The continued exploration of such modified amino acids will undoubtedly pave the way for the next generation of highly effective peptide-based therapeutics.

References

A Comparative Guide to the Structural Analysis of Fmoc-Aph(Cbm)-OH Peptides by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural analysis and characterization of Fmoc-Aph(Cbm)-OH, a key building block in solid-phase peptide synthesis (SPPS). Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

Introduction

This compound, or N-(9-fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-phenylalanine, is a crucial derivative of phenylalanine used in the synthesis of peptides with modified functionalities. The carbamoyl group on the phenyl ring can influence the peptide's conformation, stability, and biological activity. Accurate and comprehensive structural analysis is therefore essential to ensure the quality and efficacy of the final peptide product. While several analytical techniques are available, NMR spectroscopy offers unparalleled insight into the three-dimensional structure and dynamics of molecules in solution.

Comparison of Analytical Techniques

The structural integrity and purity of this compound and peptides incorporating this modified amino acid can be assessed by a variety of methods. The choice of technique depends on the specific information required, such as molecular weight confirmation, purity assessment, or detailed three-dimensional structural elucidation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Precise 3D structure in solution - Conformational analysis - Dynamics and flexibility - Quantitative analysis (qNMR)- Non-destructive - Provides detailed structural information - Can analyze samples in a near-native state- Lower sensitivity compared to MS - Can be time-consuming for complex molecules - Requires higher sample concentrations
Mass Spectrometry (MS) - Molecular weight confirmation - Purity assessment - Fragmentation patterns for structural clues- High sensitivity - High throughput - Can analyze complex mixtures when coupled with LC- Provides limited information on 3D structure - Ionization process can sometimes alter the molecule
High-Performance Liquid Chromatography (HPLC) - Purity assessment - Quantification- High resolution and sensitivity - Well-established and robust method - Can be used for preparative purification- Provides no direct structural information beyond retention time
X-ray Crystallography - Precise 3D structure in solid state- Provides atomic-resolution structures- Requires the growth of high-quality crystals, which can be challenging - The solid-state structure may not represent the solution conformation

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound and for elucidating the conformation of peptides containing this residue. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment of each atom and their connectivity.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Fmoc Group
Fluorenyl CH7.85 - 7.30 (m, 8H)143.9, 141.2, 127.8, 127.2, 125.1, 120.0
CH (9-position)4.25 (t, 1H)47.1
CH₂4.40 (d, 2H)66.8
Aph(Cbm) Moiety
α-CH4.60 (m, 1H)55.0
β-CH₂3.15 (m, 2H)37.5
Aromatic CH (ortho to CH₂)7.15 (d, 2H)130.5
Aromatic CH (ortho to NH)7.35 (d, 2H)118.5
Aromatic C (ipso to CH₂)-138.0
Aromatic C (ipso to NH)-135.0
Carbamoyl Group
NH8.50 (s, 1H)-
NH₂6.50 (br s, 2H)-
C=O-158.0
Carboxyl Group
COOH12.8 (br s, 1H)173.0

Note: Predicted chemical shifts are highly dependent on the solvent and concentration. These values are for guidance and should be confirmed experimentally.

Quantitative Analysis: NMR vs. Other Techniques

Quantitative NMR (qNMR) is emerging as a powerful primary method for determining the purity and concentration of peptides and their building blocks, offering an alternative to more traditional chromatographic methods.[1]

Table 2: Comparison of Quantitative Analysis Methods

ParameterqNMRHPLC-UV
Principle Signal intensity is directly proportional to the number of nuclei.UV absorbance is proportional to concentration.
Standardization Can use a certified internal standard of a different compound.Requires a well-characterized external standard of the same compound.
Accuracy High, directly traceable to SI units.High, but dependent on the purity of the reference standard.
Precision Excellent, with low relative standard deviations.Excellent, with low relative standard deviations.
Selectivity High, individual resonances can be resolved.Can be limited by co-eluting impurities.
Sample Throughput ModerateHigh
Advantages Non-destructive, provides structural information simultaneously.High sensitivity, well-established methodology.
Disadvantages Lower sensitivity, requires specialized equipment and expertise.Destructive, provides no direct structural information.

Experimental Protocols

NMR Sample Preparation and Analysis

Objective: To acquire high-quality 1D and 2D NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Internal standard for chemical shift referencing (e.g., TMS)

Procedure:

  • Weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the chosen deuterated solvent.

  • Add a small amount of TMS as an internal reference (0 ppm).

  • Cap the NMR tube and gently vortex to dissolve the sample completely.

  • Place the NMR tube in the spectrometer.

  • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire standard 2D NMR spectra, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • For further structural confirmation, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range proton-carbon correlations.

HPLC Purity Analysis

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm

    • Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Mass Spectrometry Analysis

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • Solvent for sample preparation (e.g., acetonitrile/water with 0.1% formic acid)

  • Mass spectrometer with ESI or MALDI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound (C₂₅H₂₃N₃O₅, MW = 445.47) is at m/z 446.48.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS Structure 3D Structure & Purity (qNMR) NMR->Structure Purity Purity HPLC->Purity MW Molecular Weight MS->MW

Caption: Workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound peptides is a critical aspect of quality control in peptide synthesis and drug development. While HPLC and Mass Spectrometry are indispensable for routine purity and molecular weight confirmation, NMR spectroscopy provides the most detailed insights into the three-dimensional structure and conformation in solution. The advent of qNMR also positions it as a powerful, non-destructive method for accurate quantification. For a comprehensive characterization of this compound and its derivatives, an integrated approach utilizing all three techniques is recommended. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions about their analytical strategies.

References

A Comparative Performance Analysis: Fmoc-Aph(Cbm)-OH versus Standard Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate amino acid building blocks is paramount in the synthesis of peptides with desired therapeutic properties. This guide provides a detailed comparison of the performance of Fmoc-Aph(Cbm)-OH, a modified phenylalanine derivative, against the standard Fmoc-Phe-OH in solid-phase peptide synthesis (SPPS). The analysis focuses on key performance indicators including coupling efficiency, racemization, and the impact on the final peptide's proteolytic stability and receptor binding affinity.

While direct, side-by-side comparative experimental data for this compound and Fmoc-Phe-OH is not extensively published, this guide synthesizes available information on related phenylalanine analogs and general principles of peptide chemistry to provide a comprehensive overview. The inclusion of detailed experimental protocols allows for the practical application of these methodologies for in-house comparison.

Introduction to Modified Phenylalanine Derivatives

Standard phenylalanine, with its hydrophobic benzyl side chain, is a fundamental component of many peptides. However, modifications to the phenyl ring can significantly enhance the physicochemical and biological properties of the resulting peptide. This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-4-(carbamoyl)amino-L-phenylalanine, introduces a carbamoyl group at the para position of the phenyl ring. This modification can influence hydrogen bonding capabilities, polarity, and steric interactions, potentially leading to improved performance in several key areas of peptide drug development. For instance, such modifications have been instrumental in the synthesis of potent somatostatin receptor subtype 2 (SSTR2) antagonists for applications in neuroendocrine tumor therapy.

Performance Comparison in Solid-Phase Peptide Synthesis

The performance of an amino acid derivative in SPPS is critical for achieving high purity and yield of the target peptide. The following sections compare the expected performance of this compound and Fmoc-Phe-OH based on their structural differences.

Coupling Efficiency

Coupling efficiency in SPPS refers to the completeness of the reaction between the activated carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain on the solid support. Incomplete coupling reactions can lead to deletion sequences, which are difficult to separate from the desired peptide.

While specific quantitative data comparing the coupling efficiency of this compound and Fmoc-Phe-OH is scarce, the carbamoyl group in this compound may introduce additional steric hindrance compared to the unsubstituted phenyl ring of Fmoc-Phe-OH. However, modern coupling reagents are generally effective in overcoming moderate steric challenges.

Table 1: Theoretical Comparison of Coupling Efficiency

ParameterFmoc-Phe-OHThis compoundKey Considerations
Steric Hindrance LowModerateThe carbamoyl group adds bulk to the side chain.
Electronic Effects NeutralElectron-withdrawing (amide)May slightly influence the reactivity of the carboxyl group.
Expected Coupling Time StandardPotentially longerMay require extended coupling times or more potent coupling reagents for complete reaction.
Recommended Coupling Reagents HBTU, HATU, DIC/OxymaHATU, COMUMore powerful reagents may be beneficial to ensure high efficiency.
Racemization

Racemization, the conversion of an L-amino acid to its D-enantiomer during the coupling step, is a significant side reaction in peptide synthesis that can lead to diastereomeric impurities with potentially altered biological activity. The risk of racemization is highest for the activated amino acid.

The electron-withdrawing nature of the carbamoyl group in this compound could potentially increase the acidity of the α-proton, making it more susceptible to abstraction by base and subsequent racemization. However, the use of appropriate coupling reagents and bases can effectively minimize this risk.

Table 2: Theoretical Comparison of Racemization Propensity

ParameterFmoc-Phe-OHThis compoundKey Considerations
α-Proton Acidity NormalPotentially increasedThe electron-withdrawing carbamoyl group can increase acidity.
Risk of Racemization LowPotentially higherDependent on coupling conditions.
Mitigation Strategies Standard protocolsUse of low-racemization coupling reagents (e.g., DIC/Oxyma), hindered bases (e.g., collidine), and optimized reaction times.Careful selection of reagents and conditions is crucial.

Impact on Final Peptide Properties

The ultimate goal of incorporating modified amino acids is to enhance the therapeutic properties of the peptide.

Proteolytic Stability

Peptides are often susceptible to degradation by proteases in the body, limiting their in vivo half-life. The introduction of non-natural amino acids can sterically hinder the approach of proteases to the peptide backbone, thereby increasing stability. The carbamoyl group of Aph(Cbm) is expected to provide some steric shielding near the peptide bond, potentially reducing the rate of enzymatic cleavage compared to a peptide containing the standard phenylalanine.

Table 3: Expected Impact on Proteolytic Stability

ParameterPeptides with PhePeptides with Aph(Cbm)Rationale
Susceptibility to Proteolysis StandardPotentially reducedThe carbamoyl group can provide steric hindrance to proteases.
In Vivo Half-Life StandardPotentially increasedIncreased resistance to degradation can lead to a longer duration of action.
Receptor Binding Affinity

The modification on the phenyl ring of Aph(Cbm) can directly influence the interaction of the peptide with its biological target. The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with the receptor that may increase binding affinity and selectivity. The specific impact, however, is highly dependent on the topology of the receptor's binding pocket.

Table 4: Potential Impact on Receptor Binding Affinity

ParameterPeptides with PhePeptides with Aph(Cbm)Key Considerations
Side Chain Interactions Hydrophobic (π-π stacking)Hydrophobic, H-bondingThe carbamoyl group introduces hydrogen bonding capability.
Binding Affinity (Kd) BaselinePotentially increased or decreasedDependent on the specific receptor and binding mode.
Selectivity BaselinePotentially alteredThe unique side chain may favor binding to a specific receptor subtype.

Experimental Protocols

To facilitate a direct comparison, detailed protocols for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a general workflow for the synthesis of a model peptide incorporating either Fmoc-Phe-OH or this compound.

SPPS_Workflow Resin Start with pre-loaded resin Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat If not final residue Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • Prepare a solution of the Fmoc-amino acid (Fmoc-Phe-OH or this compound, 3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the coupling mixture to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Racemization Analysis Workflow

This workflow describes the analysis of potential racemization during peptide synthesis.

Racemization_Analysis_Workflow Crude_Peptide Synthesize model peptide (e.g., Ac-Gly-X-NH2 where X is Phe or Aph(Cbm)) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Crude_Peptide->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Analysis Analysis by Chiral HPLC or GC Derivatization->Analysis Quantification Quantify D- and L-isomers Analysis->Quantification

Caption: Workflow for the analysis of amino acid racemization.

Detailed Methodology:

  • Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Gly-X-NH₂, where X is the amino acid of interest) under the desired coupling conditions.

  • Acid Hydrolysis: Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization: Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amines of the amino acids to form diastereomers.

  • Chromatographic Analysis: Separate and quantify the resulting diastereomers using reverse-phase HPLC. The elution times of the L- and D-amino acid derivatives will differ, allowing for their quantification.

Proteolytic Stability Assay Workflow

This workflow outlines a method for assessing the stability of a peptide in the presence of proteases.

Proteolytic_Stability_Assay_Workflow Peptide_Solution Prepare peptide solution in buffer Incubation Incubate with protease (e.g., trypsin, chymotrypsin, or serum) at 37°C Peptide_Solution->Incubation Time_Points Take aliquots at various time points Incubation->Time_Points Quench Quench reaction (e.g., acid or organic solvent) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify remaining intact peptide Analysis->Quantification

Caption: Workflow for a proteolytic stability assay.

Detailed Methodology:

  • Peptide Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the peptide solution at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or with human serum at 37°C.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or acetonitrile.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation and the peptide's half-life.

Receptor Binding Assay Workflow

This workflow describes a competitive radioligand binding assay to determine the binding affinity of a peptide to its target receptor.

Receptor_Binding_Assay_Workflow Incubation_Mixture Prepare incubation mixture: - Cell membranes with receptor - Radiolabeled ligand (constant concentration) - Unlabeled peptide (increasing concentrations) Incubation Incubate to reach equilibrium Incubation_Mixture->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation counting) Separation->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

Caption: Workflow for a competitive receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Incubation: In a multi-well plate, incubate a constant concentration of a high-affinity radiolabeled ligand for the receptor with the cell membranes in the presence of increasing concentrations of the unlabeled test peptide (containing either Phe or Aph(Cbm)).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The choice between this compound and standard Fmoc-Phe-OH in peptide synthesis depends on the specific goals of the research or drug development program. While Fmoc-Phe-OH is a reliable and cost-effective choice for many applications, the introduction of the carbamoyl group in this compound offers intriguing possibilities for enhancing peptide properties. The potential for improved proteolytic stability and the introduction of a hydrogen-bonding moiety for enhanced receptor interaction make it a valuable tool for peptide optimization. However, these potential benefits must be weighed against the possibility of slightly reduced coupling efficiency and a potentially higher risk of racemization, which can be mitigated with optimized synthesis protocols. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to enable an informed decision based on empirical data for the specific peptide of interest.

Safety Operating Guide

Proper Disposal of Fmoc-Aph(Cbm)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialty chemicals like Fmoc-Aph(Cbm)-OH are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a protected amino acid derivative frequently used in peptide synthesis.[1][2] By adhering to these protocols, laboratories can minimize environmental impact and safeguard personnel.

Chemical and Physical Properties

A clear understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
Chemical Name 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Synonyms Fmoc-L-Aph(Cbm)-OH, (S)-2-(Fmoc-amino)-3-(4-ureidophenyl)propanoic acid
CAS Number 324017-23-4 (L-form), 324017-22-3 (D-form)[1][3]
Molecular Formula C25H23N3O5[2]
Molecular Weight 445.47 g/mol
Appearance Off-white powder

Hazard Identification and Personal Protective Equipment (PPE)

While some sources may not classify similar Fmoc-amino acids as hazardous, GHS hazard statements have been associated with Fmoc-D-Aph(Cbm)-OH, indicating potential risks. Therefore, it is prudent to handle this compound with appropriate caution.

Potential Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A standard laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: If working with large quantities or where dust formation is likely, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.

1. Segregation of Waste Streams: Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect all solid waste, including unused or expired this compound, contaminated gloves, weigh boats, and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, such as those from peptide synthesis deprotection steps (e.g., containing piperidine in DMF), must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix acidic and basic waste streams.

2. Container Labeling: Proper labeling is a regulatory requirement and essential for safety.

  • Clearly label all waste containers with the words "Hazardous Waste."

  • Write out the full chemical name: "this compound" and list any other constituents in the waste container (e.g., solvents). Do not use abbreviations.

3. Storage of Waste:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Use secondary containment, such as a chemically compatible tray or bin, to mitigate any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department or the licensed chemical waste disposal contractor with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazard information.

5. Spill and Accidental Release Measures: In the event of a spill:

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Control: For small spills, use an absorbent material like vermiculite or sand to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste Container (e.g., contaminated gloves, unused solid) B->C Solid D Liquid Waste Container (e.g., reaction mixtures, solvents) B->D Liquid E Label Container: 'Hazardous Waste' Full Chemical Name(s) C->E D->E F Store in Secondary Containment in designated Satellite Accumulation Area E->F G Contact EHS for Pickup and Licensed Disposal F->G H End: Waste Properly Disposed G->H

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Fmoc-Aph(Cbm)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Aph(Cbm)-OH, a peptide intermediate used in peptide synthesis.[1] Given the limited specific hazard data for this compound, it is crucial to handle it as a potentially hazardous chemical, adhering to stringent laboratory safety protocols.[2][3]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment.[4] A thorough hazard assessment of the specific procedures being performed should always be conducted to ensure the highest level of safety.[5]

Table 1: Recommended PPE for Handling this compound

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid Compound (weighing, transfers)Lab CoatDisposable Nitrile Gloves (consider double-gloving)Safety Glasses with Side-ShieldsWork in a chemical fume hood or well-ventilated area to avoid dust inhalation.
Handling Solutions (dissolving, reactions)Lab CoatDisposable Nitrile GlovesChemical Splash GogglesWork in a chemical fume hood.
High Splash Potential (large volumes, transfers)Lab CoatChemical-Resistant Gloves (e.g., heavy-duty nitrile)Chemical Splash Goggles and a Face ShieldWork in a chemical fume hood.
Cleaning Spills Lab CoatChemical-Resistant GlovesChemical Splash Goggles and a Face ShieldAs required by spill size and material volatility.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes risk and ensures procedural consistency. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Handling Solution cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) (or treat as hazardous if unavailable) prep2 Don Appropriate PPE (See Table 1) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Chemical Fume Hood Recommended) prep2->prep3 handle1 Carefully Weigh Solid (Avoid generating dust) prep3->handle1 Begin work handle2 Transfer to Reaction Vessel handle1->handle2 sol1 Add Solvent (e.g., DMF) to Solid handle2->sol1 Prepare for reaction sol2 Proceed with Synthesis Steps (e.g., coupling, deprotection) sol1->sol2 disp1 Segregate Waste Streams (Solid vs. Liquid) sol2->disp1 Post-experiment disp2 Label Hazardous Waste Containers (e.g., 'this compound contaminated solids') disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Pickup by EHS disp3->disp4

Caption: Workflow for safe handling of this compound.

Key Experimental Protocols Cited:

  • Fmoc Deprotection: A crucial step in peptide synthesis involves the removal of the Fmoc protecting group. This is typically achieved by treating the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF). This process exposes the free amine, allowing for the coupling of the next amino acid. The resulting liquid waste, containing piperidine and dibenzofulvene-piperidine adduct, must be collected as hazardous chemical waste.

  • Peptide Cleavage from Resin: After synthesis, the peptide is often cleaved from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA), often in a "cocktail" with scavengers to protect sensitive amino acid side chains. This procedure should be performed in a chemical fume hood while wearing appropriate acid-resistant PPE. The resulting acidic solution is also disposed of as hazardous waste.

Disposal Plan

Proper waste management is critical for laboratory safety and environmental protection. All materials that come into contact with this compound must be treated as hazardous waste.

Table 2: Waste Disposal Plan for this compound

Waste Type Description Disposal Procedure
Unused Solid Expired or excess solid this compound.Place in a clearly labeled, sealed, and chemically compatible container for hazardous waste.
Contaminated Solids Gloves, weighing paper, pipette tips, etc., that have contacted the chemical.Collect in a designated, labeled hazardous waste container.
Liquid Waste Solvents (e.g., DMF, DCM) and reagents (e.g., piperidine, TFA) from reactions and washes.Collect in a labeled, sealed, and appropriate hazardous liquid waste container. List all chemical constituents on the label.
Empty Containers The original product container.Rinse with a suitable solvent (collecting the rinsate as hazardous liquid waste), deface the label, and dispose of according to institutional guidelines.

General Disposal Principles:

  • Segregation: Keep solid and liquid waste streams separate. Store waste containers in a designated hazardous waste accumulation area, away from incompatible chemicals.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Prevention: Never pour chemical waste down the drain or dispose of it in regular trash.

  • Compliance: Follow all disposal procedures established by your institution's Environmental Health and Safety (EHS) department.

References

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